(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1S)-1-(5-fluoropyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRMCSSVBSDNL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582624 | |
| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-15-7 | |
| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-(5-Fluoropyridin-2-yl)ethanamine chemical properties
An In-depth Technical Guide to (S)-1-(5-Fluoropyridin-2-yl)ethanamine for Researchers and Drug Development Professionals
Introduction
This compound is a chiral primary amine that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development. Its structural features—a stereogenic center, a fluorinated pyridine ring, and a reactive amine group—make it a highly valuable intermediate for synthesizing complex, high-value molecules. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a parent molecule, including its metabolic stability, binding affinity, and lipophilicity, making fluorinated heterocycles like this one particularly sought after in drug design.[1][2]
This guide provides a comprehensive technical overview of this compound, created for scientists and professionals in research and drug development. It delves into the compound's core chemical properties, advanced synthesis methodologies, analytical validation techniques, and key applications, with a focus on the scientific rationale behind its use.
Physicochemical and Computational Properties
The fundamental properties of this compound and its common salt forms are essential for its effective use in synthesis. The free base is often used in reactions, while its hydrochloride and dihydrochloride salts offer improved stability and handling characteristics.[3][4]
Table 1: Core Chemical and Computational Properties
| Property | This compound (Free Base) | This compound HCl | This compound Dihydrochloride |
|---|---|---|---|
| CAS Number | 905587-15-7[5] | 1065267-33-5[3] | 1208893-73-5[4] |
| Molecular Formula | C₇H₉FN₂[5][6][7] | C₇H₁₀ClFN₂[3] | C₇H₉N₂F·2HCl[4] |
| Molecular Weight | 140.16 g/mol [5][7] | 176.62 g/mol [3] | 213.08 g/mol [4] |
| SMILES | CC1=NC=C(F)C=C1[5] | CC1=NC=C(Cl)C=C1.[H]Cl[8] | CN.Cl.Cl[4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų[7] | Not Available | Not Available |
| logP (calculated) | 1.24[7] | Not Available | Not Available |
| Hydrogen Bond Donors | 1[7] | Not Available | Not Available |
| Hydrogen Bond Acceptors | 2[7] | Not Available | Not Available |
| Rotatable Bonds | 1[7] | Not Available | Not Available |
Synthesis and Manufacturing Insights: A Biocatalytic Approach
The generation of enantiomerically pure chiral amines is a cornerstone of pharmaceutical synthesis. While several chemical methods exist, biocatalysis using transaminase enzymes offers a green, highly selective, and efficient alternative. This compound is a key intermediate in the synthesis of the JAK2 kinase inhibitor AZD1480, underscoring the industrial relevance of its stereoselective production.[9]
A published method highlights the use of an immobilized (S)-selective amine transaminase from Vibrio fluvialis in a continuous flow system.[9] This approach is superior to traditional batch reactions as it allows for continuous production and in-line purification, leading to high enantiomeric excess (>99% ee) and a respectable yield of 35%.[9] The enzyme facilitates the asymmetric amination of the prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone.[9][10]
Conceptual Asymmetric Synthesis Workflow
The diagram below illustrates a conceptual workflow for the biocatalytic synthesis of this compound.
Caption: Biocatalytic synthesis of this compound.
Experimental Protocol: Biocatalytic Asymmetric Amination
-
Enzyme Immobilization: The (S)-selective amine transaminase is immobilized on a solid support (e.g., agarose-based resin) to enhance stability and enable its use in a continuous flow reactor. This is a critical step for process scalability and reusability.
-
Reaction Mixture Preparation: A buffered solution is prepared containing the prochiral ketone precursor, 1-(5-fluoropyridin-2-yl)ethanone, a suitable amine donor (such as isopropylamine), and the essential cofactor, pyridoxal 5'-phosphate (PLP).
-
Continuous Flow Reaction: The reaction mixture is continuously pumped through a packed-bed reactor containing the immobilized enzyme at a controlled flow rate and temperature. The residence time in the reactor is optimized to maximize conversion.
-
In-line Purification: The effluent from the reactor, containing the desired product, unreacted substrate, and byproducts, is passed through an in-line purification system, such as simulated moving bed (SMB) chromatography, to isolate the pure (S)-enantiomer.
-
Product Isolation: The purified product fraction is collected, and the solvent is removed under reduced pressure to yield this compound with high enantiomeric purity.
Analytical Characterization
Rigorous analytical control is paramount to ensure the identity, purity, and enantiomeric excess of the final product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[9]
Analytical Validation Workflow
A self-validating analytical workflow ensures the reliability of results. This involves initial method development followed by routine quality control checks.
Caption: HPLC workflow for chiral purity analysis.
Step-by-Step HPLC Protocol
-
Column: A chiral stationary phase is required to separate the enantiomers. Columns based on derivatized cellulose or amylose are commonly effective.
-
Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape and resolution.
-
Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.
-
Injection and Detection: The sample is injected onto the HPLC system, and the eluting enantiomers are detected using a UV detector at an appropriate wavelength (typically around 260 nm for the pyridine ring).
-
Data Analysis: The retention times of the two enantiomer peaks are used for identification, and the peak areas are integrated to calculate the enantiomeric excess (% ee).
Applications in Research and Drug Development
The primary application of this compound is as a chiral building block for the synthesis of pharmacologically active molecules.[5][8]
-
Pharmaceutical Intermediates: Its most prominent role is as a key intermediate for the synthesis of the Janus kinase (JAK) 2 inhibitor AZD1480.[9] JAK inhibitors are a class of drugs used to treat myeloproliferative disorders, rheumatoid arthritis, and other inflammatory diseases. The specific (S)-stereochemistry of the amine is crucial for the drug's efficacy and binding to the target enzyme.
-
Asymmetric Synthesis: Beyond specific drug targets, it serves as a versatile synthon in asymmetric synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, or secondary amines, allowing for its incorporation into a wide array of molecular scaffolds.
-
Medicinal Chemistry: The 5-fluoropyridine moiety is a privileged structure in drug discovery.[1] The fluorine atom can enhance binding affinity through favorable electrostatic interactions, block metabolic oxidation at that position, and improve membrane permeability, thereby enhancing the overall pharmacokinetic profile of a drug candidate.[2]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description |
|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed.[7] |
| H315 | Causes skin irritation.[5][7] | |
| H318 / H319 | Causes serious eye damage / irritation.[5][7] | |
| H335 | May cause respiratory irritation.[5][7] | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[5][7] |
| P264 | Wash skin thoroughly after handling.[11] | |
| P270 | Do not eat, drink or smoke when using this product.[11] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[11] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Storage Conditions: The compound should be stored in a tightly sealed container in a dark, inert atmosphere.[5] For long-term stability, storage in a freezer at temperatures under -20°C is recommended.[5] Some suppliers also suggest storage at 4°C under light protection.[7]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the creation of advanced pharmaceutical agents. Its value is derived from the precise combination of its stereochemistry and the strategic placement of a fluorine atom on a heterocyclic core. Understanding its properties, synthesis via modern biocatalytic methods, and rigorous analytical validation is key to successfully leveraging this compound in research and development. As the demand for more sophisticated and effective therapeutics grows, the importance of such chiral building blocks will undoubtedly continue to increase.
References
-
Appchem. 1-(5-Fluoropyridin-2-yl)ethanamine. [Link]
-
ResearchGate. Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by.... [Link]
-
MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
-
AWS. 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid Safety Data Sheet. [Link]
-
PubChem. (S)-1-(2-Fluorophenyl)ethylamine. [Link]
-
CAS Common Chemistry. 1-Chloro-2-naphthalenol. [Link]
-
MDPI. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCL | CymitQuimica [cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. 905587-15-7|this compound|BLD Pharm [bldpharm.com]
- 6. appchemical.com [appchemical.com]
- 7. chemscene.com [chemscene.com]
- 8. 1956437-44-7|(S)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(5-fluoropyridin-2-yl)ethanone - CAS:915720-54-6 - Sunway Pharm Ltd [3wpharm.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
A Comprehensive Technical Guide to the Physicochemical Properties of (S)-1-(5-Fluoropyridin-2-yl)ethanamine
Introduction
(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine derivative of fluorinated pyridine. The incorporation of a fluorine atom into the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1][2] Fluorinated pyridines are prevalent motifs in a wide array of pharmaceuticals due to their ability to enhance binding affinity to biological targets and improve pharmacokinetic profiles.[3][4] Understanding the fundamental physicochemical properties of this compound is therefore paramount for researchers and scientists engaged in drug discovery and development. This guide provides an in-depth analysis of its core physicochemical characteristics and outlines detailed, field-proven methodologies for their experimental determination.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are critical in predicting the compound's behavior in biological systems and guiding formulation development.
| Property | Value | Source |
| Molecular Formula | C₇H₉FN₂ | [5] |
| Molecular Weight | 140.16 g/mol | [5][6] |
| Calculated logP | 1.2404 | [5] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
| Storage Conditions | 4°C, protect from light | [5] |
Experimental Determination of Physicochemical Properties
The following protocols are designed to be self-validating systems, providing accurate and reproducible data. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its absorption and distribution in the body. For an amine-containing compound like this compound, its solubility is expected to be pH-dependent.
Methodology: Shake-Flask Method [7]
This method is considered the gold standard for solubility determination due to its directness and accuracy.[8]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH-Dependent Solubility: Repeat the above steps using buffers of different pH values (e.g., pH 2, 5, 7.4, and 9) to determine the solubility profile across a physiologically relevant pH range. Amines are generally more soluble in acidic conditions due to the formation of the more polar ammonium salt.
Diagram of the Shake-Flask Solubility Workflow:
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Determination of the Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[9] For an amine, the pKa corresponds to the equilibrium between the protonated (cationic) and neutral forms. This parameter is crucial as it governs the extent of ionization at physiological pH, which in turn affects membrane permeability, receptor binding, and solubility.[10]
Methodology: Potentiometric Titration [11]
Potentiometric titration is a robust and widely used method for pKa determination. It involves monitoring the pH of a solution as a titrant is added.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[11]
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standard solution of hydrochloric acid (0.1 M HCl) to ensure the amine is fully protonated.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (0.1 M NaOH) in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of NaOH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve.
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for logP determination using the shake-flask method.
The Significance of Fluorine in Pyridine Derivatives
The presence of the fluorine atom at the 5-position of the pyridine ring in this compound has profound effects on its physicochemical properties and, consequently, its potential as a drug candidate.
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction into the pyridine ring can lower the pKa of the amine group compared to its non-fluorinated analog. This modulation of basicity can be crucial for optimizing interactions with biological targets and for controlling the degree of ionization at physiological pH. [3]* Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption. [1][3]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a potential site of metabolism can block oxidative degradation, thereby increasing the compound's half-life and bioavailability. [4]
Conclusion
A thorough understanding of the physicochemical properties of this compound is indispensable for its effective application in drug discovery and development. This guide has provided a summary of its known properties and detailed, robust protocols for the experimental determination of its aqueous solubility, pKa, and logP. The strategic incorporation of fluorine in this pyridine derivative offers medicinal chemists a powerful tool to fine-tune its properties for optimal therapeutic efficacy.
References
-
PubChem. Ethylamine. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Unknown. Fluorine in drug discovery: Role, design and case studies. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Unknown. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]
-
Unknown. (2023). Solubility of Organic Compounds. [Link]
-
Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
Donovan, C., & Voutchkova-Kostal, A. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Shaw, D. G., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. AIP Publishing. [Link]
-
Unknown. Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Unknown. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
-
Flieger, J., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]
-
Unknown. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. 905587-15-7|this compound|BLD Pharm [bldpharm.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. What is pKa and how is it used in drug development? [pion-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(5-Fluoropyridin-2-yl)ethanamine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: (S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, a detailed experimental protocol for its acquisition, and the underlying scientific principles governing the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the NMR characteristics of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the fluoropyridine ring and the aliphatic protons of the ethanamine side chain. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the fluorine substituent in the pyridine ring, as well as the amino group on the side chain.
The Pyridine Ring Protons (H-3, H-4, and H-6)
The pyridine ring contains three aromatic protons. The fluorine atom at the C-5 position and the ethanamine substituent at the C-2 position significantly influence their chemical shifts and splitting patterns.
-
H-6: This proton is situated ortho to the nitrogen atom, which is strongly electron-withdrawing. Therefore, H-6 is expected to be the most deshielded of the aromatic protons, appearing at the lowest field. It will be split by the adjacent H-4 proton and will also exhibit a smaller coupling to the fluorine atom.
-
H-4: This proton is meta to the nitrogen and ortho to the fluorine atom. It will experience deshielding from both, though less than H-6. Its signal will be split by the adjacent H-3 and H-6 protons, and also by the fluorine atom.
-
H-3: This proton is meta to both the nitrogen and the fluorine atom, and ortho to the ethanamine substituent. It is expected to be the most shielded of the aromatic protons, appearing at the highest field among them. It will be split by the adjacent H-4 proton.
The Ethanamine Side Chain Protons (CH, CH₃, and NH₂)
The ethanamine side chain consists of a methine proton (CH), a methyl group (CH₃), and an amine group (NH₂).
-
CH: The methine proton is directly attached to the chiral center and the pyridine ring. Its chemical shift will be influenced by the adjacent amino and methyl groups, as well as the aromatic ring. It is expected to appear as a quartet due to coupling with the three protons of the methyl group.
-
CH₃: The methyl protons are adjacent to the chiral methine proton. Their signal will appear as a doublet due to coupling with the single methine proton.
-
NH₂: The chemical shift of the amine protons is highly variable and depends on factors such as solvent, concentration, and temperature. The signal is often broad and may not show clear coupling. In some cases, it can be exchanged with D₂O, causing the signal to disappear, which is a useful diagnostic tool.
Predicted Chemical Shifts and Coupling Constants
The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These are estimates based on data from similar compounds.[1][2][3][4][5]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 8.2 - 8.4 | dd | ³J(H-H) ≈ 2.5, ⁴J(H-F) ≈ 3.0 |
| H-4 | 7.5 - 7.7 | ddd | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.5 |
| H-3 | 7.2 - 7.4 | d | ³J(H-H) ≈ 8.5 |
| CH | 4.1 - 4.3 | q | ³J(H-H) ≈ 6.8 |
| CH₃ | 1.4 - 1.6 | d | ³J(H-H) ≈ 6.8 |
| NH₂ | 1.5 - 3.0 (variable) | br s | - |
Note: The values for H-F coupling constants can vary and are a key feature in the spectra of fluorinated pyridines.[6][7][8]
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Chloroform-d (CDCl₃) is a common choice for small organic molecules.[9][10] For amines, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be suitable.[9]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.[9]
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]
-
Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve homogeneity and optimal spectral resolution. This is a critical step for obtaining sharp peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.[9]
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Workflow and Logic Visualization
The following diagram illustrates the logical workflow for the structural analysis of this compound using ¹H NMR.
Caption: Workflow for ¹H NMR analysis.
Trustworthiness and Self-Validating Systems
The protocol described above is designed to be a self-validating system. The comparison of the experimentally acquired spectrum with the theoretically predicted spectrum provides a robust method for structural confirmation.[11][12][13] Any significant deviation from the predicted chemical shifts, multiplicities, or coupling constants would warrant further investigation, such as 2D NMR experiments (e.g., COSY, HSQC) to definitively establish the proton-proton and proton-carbon correlations.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of the predicted spectral features, coupled with a rigorous experimental protocol, is essential for the unambiguous characterization of this important chiral building block. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds, ensuring high standards of scientific integrity and data quality in drug discovery and development.
References
-
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]
-
Cui, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Molecules, 29(10), 2349. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
-
Lee, J. J., et al. (2020). Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. Inorganic Chemistry, 59(17), 12347–12355. [Link]
-
Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565–575. [Link]
-
Sinha, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9069–9078. [Link]
-
University of Regensburg. Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]
-
Tuttle, L. M., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 13(5), e0195959. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]
-
Sinha, A., et al. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9069–9078. [Link]
-
Barbosa, T. M., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(35), 19326–19335. [Link]
-
Tollinger, M., et al. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 125(38), 11762–11768. [Link]
-
Abraham, R. J. (2005). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. [Link]
-
Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature protocols, 9(3), 641–656. [Link]
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]
-
SpectraBase. 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR [m.chemicalbook.com]
- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visualizer loader [nmrdb.org]
- 13. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluoropyridine Moiety in Kinase Inhibition: A Mechanistic Deep Dive
A Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the mechanism of action of kinase inhibitors derived from fluoropyridines. We will dissect the multifaceted roles of the fluoropyridine scaffold, from its critical interactions within the ATP-binding pocket to the nuanced effects of fluorine substitution on binding affinity, selectivity, and metabolic stability. This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the rational design and characterization of this important class of therapeutics. We will delve into the structural basis of inhibition through crystallographic evidence, quantify inhibitor performance with detailed biochemical and biophysical data, and provide robust, step-by-step protocols for the key experiments that underpin these analyses.
The Privileged Scaffold: Why Fluoropyridines in Kinase Inhibition?
Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the pyridine ring has emerged as a privileged structure. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase active site.
The introduction of fluorine onto the pyridine ring further enhances its utility. Fluorine, being the most electronegative element, imparts unique physicochemical properties to the molecule. These include:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities and overall compound properties like solubility and cell permeability.
-
Enhanced Metabolic Stability: Fluorine substitution at positions susceptible to metabolic oxidation can block these sites, thereby increasing the half-life of the drug.[1]
-
Increased Binding Affinity: Fluorine can participate in favorable interactions within the kinase active site, including hydrogen bonds and halogen bonds, which can significantly contribute to the binding affinity of the inhibitor.[2]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of the inhibitor, pre-organizing it for optimal binding to the target kinase.
This guide will explore these principles through specific examples and detailed experimental data.
Deciphering the Mechanism of Action: A Structural Perspective
To truly understand the mechanism of action of fluoropyridine-based kinase inhibitors, we must visualize their interactions with the target kinase at an atomic level. X-ray crystallography provides invaluable insights into the binding modes of these inhibitors.
Case Study 1: Imidazo[4,5-b]pyridine Inhibitors of Aurora Kinase A
A series of imidazo[4,5-b]pyridine-based inhibitors have been developed as potent inhibitors of Aurora kinases. The crystal structure of compound 21a in complex with Aurora-A (PDB ID: 4B0G) reveals key binding interactions.[3]
Figure 1: Binding mode of an imidazo[4,5-b]pyridine inhibitor in Aurora-A.
As depicted in the crystal structure, the inhibitor occupies the ATP-binding site.[3] The imidazo[4,5-b]pyridine core forms a crucial hydrogen bond with the backbone amide of Ala213 in the hinge region. The isoxazole group interacts with the glycine-rich loop, and the imidazole ring sits in a lipophilic pocket near Ala213.[3]
Case Study 2: Pyridine-Pyrazolopyridine Inhibitors of Protein Kinase A (PKA)
The crystal structure of a pyridine-pyrazolopyridine-based inhibitor in complex with PKA (PDB ID: 2ojf) provides another excellent example of the binding mode of this class of compounds.[1] In this case, the pyridine-pyrazolopyridine scaffold also forms key hydrogen bonds with the hinge region, while other parts of the molecule extend into different pockets of the active site to confer potency and selectivity.[1]
Quantifying Inhibitor Performance: Potency, Affinity, and Selectivity
The development of effective kinase inhibitors requires rigorous quantitative characterization. This involves determining the inhibitor's potency (IC50), binding affinity (Kd), and its selectivity profile across the human kinome.
Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Inhibitors
The following table summarizes the structure-activity relationship for a series of imidazo[4,5-b]pyridine-based inhibitors, highlighting the impact of substitutions, including fluorine, on their activity against Aurora-A and their metabolic stability.
| Compound | R2 | Aurora-A IC50 (µM) | hERG IC50 (µM) | Human Liver Microsomal Stability (% metabolized in 30 min) |
| 5 | 4-(4-methylpiperazin-1-yl)phenyl | 0.012 | 1.20 | 89 |
| 6 | 3-(4-methylpiperazin-1-yl)phenyl | 0.010 | 1.10 | 86 |
| 20f | 3-(4-methylpiperazin-1-yl)phenyl (with F at 2-position of benzaldehyde) | 0.015 | 9.50 | 24 |
| 21a | 1-methyl-1H-imidazol-5-yl | 0.015 | >10 | - |
| 21d | 2,5-dimethyloxazol-4-yl | 2.2 | >10 | - |
| 21i | 1-methyl-1H-pyrazol-4-yl | 0.045 | >10 | - |
Data sourced from: J. Med. Chem. 2012, 55, 22, 9718–9733[3]
The data clearly demonstrates that small changes in the inhibitor structure can have a profound impact on its biological activity and properties. Notably, the introduction of a fluorine atom in compound 20f led to a significant improvement in metabolic stability and a reduction in hERG inhibition, a critical parameter for cardiac safety.[3]
Binding Affinity and Selectivity Profile of a Dual FLT3/Aurora Kinase Inhibitor
Compound 27e , a dual inhibitor of FLT3 and Aurora kinases, was extensively profiled to determine its binding affinity and selectivity.
| Kinase Target | Kd (nM) |
| Aurora-A | 7.5 |
| Aurora-B | 48 |
| FLT3 | 6.2 |
| FLT3-ITD | 38 |
| FLT3(D835Y) | 14 |
Data sourced from: J. Med. Chem. 2012, 55, 22, 9718–9733[3]
A kinome-wide selectivity screen of 27e at 1 µM against 386 non-mutant kinases revealed a selectivity score (S10) of 0.057, indicating that it inhibits a small fraction of the kinome at this concentration.[3] Significant off-target inhibition was observed for FLT1, JAK2, RET, and PDGFRB.[3]
Figure 2: Selectivity profile of a dual FLT3/Aurora kinase inhibitor.
Experimental Protocols for Inhibitor Characterization
The robust characterization of kinase inhibitors relies on a suite of well-established biochemical and biophysical assays. Here, we provide detailed, step-by-step methodologies for key experiments.
Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP to ATP and measure the newly synthesized ATP through a luciferase/luciferin reaction.[4][5] The resulting luminescence is proportional to the ADP concentration and, therefore, the kinase activity.[4][5]
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Figure 3: Workflow for the ADP-Glo™ Kinase Assay.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the inhibitor (in the syringe) is titrated into a solution of the kinase (in the sample cell) at a constant temperature. The instrument measures the heat change upon each injection.[9]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze both the kinase and the inhibitor extensively against the same buffer to minimize buffer mismatch effects.[10]
-
Accurately determine the concentrations of both the kinase and the inhibitor.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and other parameters such as stirring speed (e.g., 750 rpm) and reference power.[10]
-
-
Loading Samples:
-
Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.
-
-
Titration:
-
Data Acquisition:
-
The instrument records the heat change after each injection, generating a thermogram.
-
-
Data Analysis:
-
Integrate the peaks in the thermogram to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of inhibitor to kinase.
-
Fit the data to a suitable binding model to determine the Kd, n, and ΔH.[11]
-
Figure 4: Workflow for Isothermal Titration Calorimetry (ITC).
Co-crystallization for Structural Studies
Obtaining a high-resolution crystal structure of a kinase-inhibitor complex is crucial for understanding the binding mode and for structure-based drug design.
Principle: The kinase and inhibitor are mixed together in solution, and this complex is then subjected to crystallization screening to find conditions that promote the growth of well-ordered crystals.[12]
Step-by-Step Protocol:
-
Protein and Inhibitor Preparation:
-
Purify the kinase to a high degree of homogeneity.
-
Dissolve the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Complex Formation:
-
Mix the purified kinase with a molar excess of the inhibitor and incubate to allow for complex formation.
-
-
Crystallization Screening:
-
Use a variety of commercially available or in-house crystallization screens to test a wide range of conditions (precipitants, buffers, salts, and additives).
-
Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or other methods.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components, temperature, and other parameters to improve crystal size and quality.
-
-
X-ray Diffraction Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques.
-
Conclusion and Future Perspectives
Fluoropyridine-derived kinase inhibitors represent a highly successful and versatile class of therapeutic agents. Their mechanism of action is rooted in the ability of the pyridine core to form key hydrogen bonds with the kinase hinge region, while the strategic placement of fluorine atoms can fine-tune their potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the principles underlying their design, their structural basis of inhibition, and the experimental methodologies required for their thorough characterization.
The future of fluoropyridine-based kinase inhibitor development will likely focus on:
-
Targeting Novel Kinases: Expanding the application of this scaffold to inhibit newly validated kinase targets.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against mutant kinases that confer resistance to existing therapies.
-
Enhancing Selectivity: Employing advanced computational and screening methods to develop highly selective inhibitors with minimal off-target effects.
-
Exploring Novel Binding Modes: Designing inhibitors that exploit allosteric sites or other non-ATP competitive mechanisms of inhibition.
By leveraging the principles and methodologies outlined in this guide, researchers and drug developers can continue to advance the field of kinase inhibition and deliver new and effective medicines to patients.
References
-
Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(22), 9718–9733. [Link]
-
Zhu, G. D., Gong, J., Gandhi, V. B., Woods, K., Luo, Y., Liu, X., ... & Giranda, V. L. (2007). Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors. RCSB Protein Data Bank. [Link]
-
Schiebel, J., Krimmer, S. G., Röwer, K., & Müller, S. (2020). Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses. ChemMedChem, 15(22), 2135-2142. [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
-
Dunn, T. J., & Tieleman, D. P. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal, 119(8), 1517–1526. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]
-
Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241–1249. [Link]
-
Galal, A. M., Fares, M., & El-Sayed, M. A. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4983. [Link]
-
Minikel, E. V. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link]
-
Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. ResearchGate. [Link]
-
Caplan, A., & Ni, J. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Molecular Biosciences, 11. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Otaibi, A. M., Al-Hujaili, A. M., Al-Ghamdi, H. A., Al-Zahrani, A. A., ... & El-Sayed, M. A. A. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7856. [Link]
-
Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K(i) data. Journal of medicinal chemistry, 55(11), 5165–5173. [Link]
-
Asquith, C. R. M., Laitinen, T., Bennett, J. M., & Tizzard, G. J. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
protocols.io. (2020). Isothermal Titration Calorimetry (ITC). [Link]
-
Harris, C. M., G-S., E., & K., K. (2013). Crystal Structures of Ask1-inhibitor Complexes. RCSB Protein Data Bank. [Link]
-
Roskoski, R., Jr (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological research, 103, 26–48. [Link]
-
ResearchGate. (n.d.). In vitro inhibition of (left, IC50) and binding to (right, Kd) LRRK2... [Link]
-
ResearchGate. (n.d.). Structure and selectivity of pyrolopyridazine compounds. [Link]
-
Ali, M. A., Ismail, N. S. M., & Choon, T. S. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
-
protocols.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-84. [Link]
-
The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry (ITC). Penn State. [Link]
-
Goud, N. R., & Gangadhar, B. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 9(4), 526–541. [Link]
-
Klaeger, S., Gohlke, B., Scott, M. P., Médard, G., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ACS chemical biology, 8(1), 30–39. [Link]
-
Nguyen, T., Statsyuk, A., Haverty, B., & Mehta, A. (n.d.). A General Approach to Kinase Inhibitors. University of Houston. [Link]
-
Devi, P., Budhwar, V., Kakkar, S., & Kumar, A. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(6), P87-P105. [Link]
Sources
- 1. 2ojf - Crystal structure of Protein Kinase A in complex with Pyridine-Pyrazolopyridine based inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
- 2. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. content.protocols.io [content.protocols.io]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine via Biocatalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-1-(5-Fluoropyridin-2-yl)ethanamine in Medicinal Chemistry
This compound is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates.[1] Its structural motif is integral to a variety of pharmacologically active molecules. Notably, it serves as a key precursor for the synthesis of AZD1480, a potent inhibitor of Janus kinase 2 (JAK2), which has been investigated for the treatment of myelofibrosis and other myeloproliferative disorders.[2][3]
The synthesis of enantiomerically pure amines is a cornerstone of modern drug development, as the stereochemistry of a molecule dictates its biological activity and safety profile.[4] The production of this compound, therefore, requires a robust and highly selective synthetic strategy to ensure the desired enantiomer is produced with high purity. This application note provides a detailed, field-tested protocol for the asymmetric synthesis of this valuable amine using a biocatalytic approach, which offers significant advantages in terms of selectivity, sustainability, and process efficiency over traditional chemical methods.[4]
Strategic Overview: Pathways to Chiral Amines
The asymmetric synthesis of chiral primary amines from prochiral ketones is a well-established yet challenging endeavor in organic chemistry.[5] Several methodologies have been developed, each with its own set of advantages and limitations.
-
Asymmetric Reductive Amination: This classical approach involves the reaction of a ketone with an amine source, followed by the reduction of the resulting imine intermediate.[6] The stereoselectivity is controlled by a chiral catalyst, often based on transition metals like ruthenium or iridium complexed with chiral phosphine ligands.[7][8] While effective, these methods can require high pressures of hydrogen gas, expensive and air-sensitive catalysts, and may present challenges in catalyst removal from the final product.
-
Biocatalysis with Transaminases: A powerful alternative that has gained significant traction in the pharmaceutical industry is the use of enzymes, particularly transaminases (TAs).[9] These enzymes, also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with exceptional stereoselectivity.[10] This method operates under mild, aqueous conditions, avoids the use of heavy metals, and often leads to very high enantiomeric excess (ee).[11]
This guide will focus on the biocatalytic route, specifically leveraging an (S)-selective ω-transaminase for the synthesis of this compound.
Core Protocol: Biocatalytic Asymmetric Synthesis via Transamination
The central strategy involves the asymmetric conversion of the prochiral ketone, 1-(5-fluoropyridin-2-yl)ethan-1-one, to the desired (S)-amine using an ω-transaminase.
The Causality of Biocatalytic Transamination
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the interconversion of a ketone/aldehyde and an amine. The reaction proceeds via a two-step "ping-pong" mechanism:
-
First Half-Reaction: The PLP cofactor, bound to the enzyme's active site, reacts with an amine donor (e.g., L-alanine or isopropylamine) to form a Schiff base. This is followed by tautomerization and hydrolysis to release an aldehyde or ketone (e.g., pyruvate from L-alanine) and form pyridoxamine-5'-phosphate (PMP).
-
Second Half-Reaction: The PMP then reacts with the ketone substrate (1-(5-fluoropyridin-2-yl)ethan-1-one). A reverse sequence of reactions occurs, transferring the amino group to the ketone and regenerating the PLP-enzyme complex, thereby releasing the chiral amine product.
The equilibrium of the reaction can be unfavorable.[10] To drive the reaction towards the product, a high concentration of the amine donor is typically used, or a system is employed to remove the ketone by-product.[10] The use of whole cells or immobilized enzymes can also enhance stability and facilitate catalyst recycling.[2]
Visualizing the Synthetic Workflow
The following diagram illustrates the key stages of the biocatalytic synthesis, from starting materials to the final, purified product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of chiral amines using ω-transaminases.[3][10]
Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Supplier Example |
| 1-(5-Fluoropyridin-2-yl)ethan-1-one | 450891-23-1 | >98% | Major suppliers |
| ω-Transaminase from Vibrio fluvialis (Vf-ATA) | N/A | Lyophilized powder | Commercial source |
| L-Alanine | 56-41-7 | >99% | Major suppliers |
| Pyridoxal-5'-phosphate (PLP) | 41468-25-1 | >98% | Major suppliers |
| Potassium phosphate buffer (pH 7.5) | N/A | 0.1 M | Prepare in-house |
| Toluene | 108-88-3 | ACS Grade | Major suppliers |
| Sodium Hydroxide (NaOH) | 1310-73-2 | >98% | Major suppliers |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Major suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | Major suppliers |
Equipment
-
Jacketed glass reactor or temperature-controlled shaker incubator
-
pH meter and probe
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)
-
NMR Spectrometer and Mass Spectrometer for structural confirmation
Step-by-Step Procedure
Step 1: Preparation of the Reaction Medium
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5 using a potassium hydroxide or phosphoric acid solution.
-
To a 100 mL jacketed reactor, add 50 mL of the prepared buffer.
-
Add L-Alanine (e.g., 5-10 molar equivalents relative to the ketone substrate) and pyridoxal-5'-phosphate (PLP, ~1 mM final concentration) to the buffer. Stir until fully dissolved.
Step 2: Biotransformation
-
Add 1-(5-fluoropyridin-2-yl)ethan-1-one (e.g., 1.0 g, ~7.1 mmol) to the reaction mixture.
-
Add a co-solvent such as toluene (e.g., 10% v/v) to create a two-phase system. This has been shown to improve reactant distribution without negatively impacting the enzyme's performance.[3]
-
Initiate the reaction by adding the ω-Transaminase (e.g., 50-100 mg of lyophilized powder).
-
Maintain the reaction temperature at 30-35 °C with gentle agitation (e.g., 200-250 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots, extracting with an organic solvent, and analyzing by HPLC or GC to determine the conversion of the ketone.
Step 3: Product Work-up and Isolation
-
Once the reaction has reached completion (typically >95% conversion), stop the agitation.
-
Adjust the pH of the aqueous phase to >11 using a 5 M NaOH solution to ensure the product amine is in its free base form.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the product with dichloromethane (DCM) or another suitable organic solvent (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Step 4: Purification and Analysis
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
-
Structural Verification: Confirm the identity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (ee) Determination: Analyze the purified product using chiral HPLC. A typical mobile phase might be a mixture of hexane and isopropanol with a small amount of diethylamine. Compare the retention times with a racemic standard to calculate the enantiomeric excess.
Expected Results
Based on published data, this biocatalytic process can achieve high yields and excellent enantioselectivity.[3]
| Parameter | Typical Value | Reference |
| Conversion | >95% | [3] |
| Isolated Yield | 66-77% | [3] |
| Enantiomeric Excess | >99% ee | [2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Insufficient PLP cofactor. 4. Product inhibition. | 1. Use a fresh batch of enzyme. 2. Verify and calibrate pH meter and thermometer. 3. Ensure PLP is added. 4. Consider in-situ product removal or using a two-phase system. |
| Low Enantiomeric Excess (ee) | 1. Incorrect enzyme used (R-selective instead of S-selective). 2. Racemization during work-up. | 1. Confirm the selectivity of the transaminase batch. 2. Avoid harsh (e.g., high temperature) conditions during purification. |
| Difficulty in Extraction | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Perform a slower, more gentle extraction. |
Conclusion
The biocatalytic synthesis of this compound using an ω-transaminase represents a highly efficient, selective, and environmentally benign manufacturing process. This method consistently delivers the target chiral amine in high yield and with exceptional enantiomeric purity, meeting the stringent demands of the pharmaceutical industry. The use of mild, aqueous conditions and the avoidance of heavy metal catalysts make this a superior choice for sustainable drug development. Further process optimization, including enzyme immobilization for continuous flow applications, can enhance the industrial scalability and cost-effectiveness of this powerful synthetic tool.[2]
References
-
Semproli, A., et al. (2020). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. ChemCatChem. Available at: [Link]
-
Li, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]
-
Ingram, C., et al. (2012). Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Organic Process Research & Development. Available at: [Link]
-
Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Available at: [Link]
- Borghese, A., et al. (2005). Preparation of Tradipitant. World Intellectual Property Organization.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis.
- Blaser, H. U., et al. (1999).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Simon, R. C., et al. (2020). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]
-
Barbas, C. F., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. Available at: [Link]
-
Lu, Y., et al. (2013). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society. Available at: [Link]
-
Contente, M. L., & Turner, N. J. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules. Available at: [Link]
-
LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]
- Zhou, P., et al. (2010). An efficient synthesis of 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor. ARKIVOC.
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Available at: [Link]
Sources
- 1. 905587-15-7|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 9. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (S)-1-(5-Fluoropyridin-2-yl)ethanamine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Critical Role of Chiral Amines in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The intricate three-dimensional architecture of the ATP-binding pocket of kinases necessitates a high degree of stereochemical precision in inhibitor design to achieve desired potency and selectivity. Chiral amines, such as (S)-1-(5-Fluoropyridin-2-yl)ethanamine, have emerged as indispensable building blocks in the synthesis of these sophisticated molecules. Their stereochemically defined nature allows for specific and high-affinity interactions within the kinase active site, often leading to superior pharmacological profiles compared to their racemic or achiral counterparts. This document provides a detailed exploration of the application of this compound in the synthesis of a clinically significant kinase inhibitor, offering both the strategic rationale and detailed synthetic protocols for researchers in drug discovery and development.
Featured Application: Synthesis of Lorlatinib (PF-06463922), a Third-Generation ALK/ROS1 Inhibitor
This compound is a pivotal intermediate in the synthesis of Lorlatinib, a potent, brain-penetrant, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] Lorlatinib is designed to overcome resistance to earlier-generation ALK inhibitors, a common challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[2][3] The unique macrocyclic structure of Lorlatinib, which incorporates the this compound moiety, is crucial for its broad-spectrum activity against various ALK resistance mutations, including the challenging G1202R mutation.[2][4]
Structural and Mechanistic Insights: The Significance of the this compound Moiety
The crystal structure of Lorlatinib in complex with the ALK kinase domain (PDB ID: 4CLI) reveals the critical role of the this compound fragment.[5] This moiety is integral to the molecule's ability to form key interactions within the ATP-binding site, contributing significantly to its high potency and selectivity.
-
The Pyridine Ring: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase. The fluorine substituent at the 5-position can modulate the electronic properties of the ring and may engage in favorable interactions with the protein or influence the overall physicochemical properties of the inhibitor, such as membrane permeability.
-
The (S)-Chiral Center: The specific (S)-stereochemistry of the ethylamine linker orients the pyridine ring and the rest of the inhibitor in an optimal conformation for binding. This precise spatial arrangement is critical for maximizing interactions with the kinase and avoiding steric clashes, thereby enhancing both potency and selectivity.
The incorporation of this specific chiral amine is a deliberate design choice to optimize the inhibitor's fit within the kinase active site, a testament to the power of structure-based drug design in modern oncology.
Synthetic Protocols
The synthesis of Lorlatinib is a multi-step process. The following protocols detail the key steps involving the incorporation of this compound and the subsequent transformations to yield the final macrocyclic inhibitor. The overall synthetic strategy is convergent, involving the preparation of key fragments that are later coupled and cyclized.[4]
Diagram: Overall Synthetic Strategy for Lorlatinib
Sources
- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to Method Development for the Enantiomeric Purity of Fluoropyridinyl Amines
Abstract
This application note provides a comprehensive, phased-in guide for developing and validating robust chromatographic methods to determine the enantiomeric purity of fluoropyridinyl amines, a class of compounds of growing importance in the pharmaceutical industry. We move from foundational principles of chiral recognition to a systematic workflow encompassing initial screening, method optimization, and validation. The protocols and rationale provided herein are designed for researchers, analytical chemists, and drug development professionals to establish reliable, accurate, and precise methods suitable for quality control and regulatory submission. This guide emphasizes the causality behind experimental choices, grounding protocols in both chromatographic theory and practical, field-proven insights.
Introduction: The Imperative of Chirality in Drug Development
In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles within the chiral environment of the human body.[1] The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control the stereochemistry of drug substances.[1]
Fluoropyridinyl amines represent a key structural motif in many modern pharmaceutical candidates, valued for their unique electronic properties and ability to form critical interactions with biological targets. Consequently, the development of analytical methods to accurately quantify the enantiomeric composition of these compounds is not merely an analytical exercise but a fundamental requirement for ensuring drug safety and efficacy.
This guide outlines a logical, multi-phased strategy for developing a High-Performance Liquid Chromatography (HPLC) method for this purpose, leveraging the power of Chiral Stationary Phases (CSPs). While other techniques like Supercritical Fluid Chromatography (SFC) and indirect derivatization methods exist, direct separation on a CSP via HPLC remains a primary and highly effective approach.[2][][4][5]
Foundational Principles of Chiral Recognition
Enantiomers possess identical physical and chemical properties (e.g., boiling point, solubility, polarity) in an achiral environment, making their separation impossible on standard, achiral HPLC columns like a C18.[1] Chiral separation is achieved by introducing a chiral selector into the chromatographic system, most commonly by immobilizing it onto the silica support to create a CSP.[1][6]
The underlying mechanism of separation is the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] According to the widely accepted "three-point interaction model," a stable diastereomeric complex requires at least three simultaneous points of interaction between the analyte and the CSP.[1][7] At least one of these interactions must be stereochemically dependent. The difference in the stability of these complexes leads to different retention times and, thus, separation.
A Phased Approach to Chiral Method Development
A structured, systematic approach is paramount to efficiently developing a robust chiral separation method. The process can be logically divided into three distinct phases: Screening, Optimization, and Validation.
Figure 1: Overall workflow for chiral method development.
Phase 1: Initial Screening - Finding the "Hit"
The goal of this phase is to rapidly test a diverse set of conditions to identify a CSP and mobile phase combination that shows any degree of separation (a "hit"). A broad screening is far more efficient than a trial-and-error approach.[8][9]
3.1.1. Rationale for Selecting Chiral Stationary Phases (CSPs)
For fluoropyridinyl amines, the most successful CSPs are typically polysaccharide-based (derivatized cellulose or amylose) and, increasingly, cyclofructan-based phases.[5][10][11][12] These phases offer a wide range of chiral recognition mechanisms.
-
Polysaccharide-based CSPs: These are the most versatile and widely used CSPs.[13][14][15] Their chiral recognition is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric inclusion within the helical grooves of the polysaccharide polymer. Immobilized versions are highly robust and compatible with a wide range of solvents.[10]
-
Cyclofructan-based CSPs: These have shown excellent success in separating primary amines, often under polar organic or SFC conditions.[2][5] They contain crown ether-like moieties that can interact strongly with protonated amines.[5]
Table 1: Recommended Chiral Stationary Phases for Screening Fluoropyridinyl Amines
| CSP Type | Chiral Selector Example | Common Trade Names | Primary Interaction Modes |
|---|---|---|---|
| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD-I, Lux® Cellulose-1 | H-bonding, π-π, Dipole, Steric |
| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD-I, Lux® Amylose-1 | H-bonding, π-π, Dipole, Steric |
| Polysaccharide | Cellulose tris(4-methylbenzoate) | CHIRALCEL® OJ-I | H-bonding, π-π, Dipole, Steric |
| Cyclofructan | Isopropyl-carbamate derivatized Cyclofructan 6 | Larihc® CF6-P | H-bonding, Dipole, Inclusion |
3.1.2. Rationale for Selecting Mobile Phases and Additives
Screening should be performed in multiple chromatographic modes to maximize the chances of success.
-
Normal Phase (NP): Uses a non-polar primary solvent (e.g., Hexane, Heptane) and a polar alcohol modifier (e.g., Ethanol, Isopropanol).
-
Polar Organic (PO): Uses polar organic solvents (e.g., Acetonitrile, Methanol).
-
Reversed Phase (RP): Uses an aqueous primary solvent and an organic modifier. This is often less successful for basic amines on polysaccharide CSPs unless specific conditions are met.[11]
The Critical Role of Additives: For basic analytes like amines, mobile phase additives are essential to achieve good peak shape and selectivity.
-
Basic Additives: Small amounts (0.1-0.2%) of a base like Diethylamine (DEA) or Butylamine are required in NP and PO modes.[10][16] They act as silanol masking agents, preventing strong, non-enantioselective interactions between the basic amine and residual acidic silanols on the silica surface, thereby reducing peak tailing.
-
Acidic Additives: An acid like Trifluoroacetic Acid (TFA) can be used, often in combination with a base, to protonate the amine. This can enhance interaction with the CSP and improve selectivity, a strategy proven highly effective in SFC and applicable to HPLC.[5]
Table 2: Initial Mobile Phase Screening Conditions
| Mode | Primary Solvent (A) | Modifier (B) | Typical Starting Gradient/Isocratic | Additives (in Modifier B) |
|---|---|---|---|---|
| Normal Phase (NP) | n-Hexane | Ethanol or 2-Propanol | 10-50% B over 10 min | 0.2% Diethylamine (DEA) |
| Polar Organic (PO) | Acetonitrile | Methanol | 10-50% B over 10 min | 0.2% Diethylamine (DEA) |
| SFC (Alternative) | Supercritical CO₂ | Methanol | 5-40% B over 5 min | 0.3% TFA + 0.2% Triethylamine (TEA) |
3.1.3. Experimental Protocol: CSP and Mobile Phase Screening
-
Sample Preparation: Prepare a racemic standard of the fluoropyridinyl amine at a concentration of ~0.5-1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
-
Instrument Setup:
-
Install the first screening column (e.g., CHIRALPAK® IA).
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min for HPLC.
-
Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm or λmax).
-
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 2.
-
Execution:
-
Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.
-
Inject 5 µL of the racemic standard.
-
Run the first gradient method (e.g., NP with Ethanol).
-
After the run, flush the column and switch to the next mobile phase system (e.g., PO).
-
Repeat for all planned mobile phase combinations.
-
-
Data Evaluation: Examine the chromatograms for any peak splitting or shoulders, which indicate partial enantioseparation. A promising "hit" is any condition that yields a resolution (Rs) > 0.5.
-
Repeat: Repeat steps 2-5 for each CSP in the screening set.
Phase 2: Method Optimization
Once a promising CSP/mobile phase combination is identified, the next step is to systematically adjust chromatographic parameters to achieve baseline resolution (target Rs ≥ 1.5) and optimal analysis time.
Figure 2: Logic diagram for method optimization.
3.2.1. Rationale for Optimization Parameters
-
Mobile Phase Composition: This is the most powerful tool for optimization. If a gradient screen provided a hit, the next step is to determine the isocratic percentage of the modifier that elutes the enantiomers with good separation. A good starting point is to use the modifier percentage at which the first enantiomer began to elute in the gradient run.[17]
-
Alcohol Modifier: Switching between methanol, ethanol, and 2-propanol (IPA) can significantly alter the selectivity (α) of the separation. These alcohols have different hydrogen bonding capabilities and viscosities, which affect the analyte-CSP interaction.
-
Additive Concentration: Fine-tuning the concentration of the basic (or acidic/basic) additive can improve peak symmetry and sometimes resolution.[5][18][19] Too little may result in tailing; too much can sometimes reduce selectivity.
-
Temperature: Lowering the temperature often increases resolution by enhancing the stability differences of the transient diastereomeric complexes, although it also increases analysis time and pressure. Conversely, increasing temperature can improve peak efficiency.
-
Flow Rate: Decreasing the flow rate can improve efficiency and resolution, especially for broad peaks, at the cost of longer run times.
3.2.2. Experimental Protocol: Method Optimization
-
Establish Isocratic Conditions: Based on the screening gradient, select a starting isocratic mobile phase composition. For example, if the peaks of interest eluted at 20% modifier in the gradient, test isocratic conditions at 15%, 20%, and 25% modifier.
-
Optimize Modifier Ratio: Systematically adjust the percentage of the strong solvent (e.g., alcohol) by 1-2% increments to achieve a retention factor (k') between 2 and 10 for the first eluting enantiomer, while maximizing resolution.
-
Evaluate Alcohol Type: If resolution is still insufficient, switch the alcohol modifier (e.g., from ethanol to 2-propanol) and repeat step 2.
-
Fine-Tune Additive: Evaluate the effect of additive concentration (e.g., 0.1%, 0.2%, 0.3% DEA) on peak shape and resolution.
-
Assess Temperature: Once a good separation is achieved, investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C) to see if resolution can be further improved.
-
Finalize Flow Rate: Select a flow rate that provides a good balance between resolution and analysis time.
Phase 3: Method Validation
The finalized method must be validated to demonstrate its suitability for the intended purpose, following the guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2).[20][21][22][23][24] Validation ensures the method is reliable for routine use in a quality control environment.
Table 3: Key Validation Parameters for an Enantiomeric Purity Method (per ICH Q2(R2))
| Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., the other enantiomer, impurities, degradants). | Baseline resolution (Rs ≥ 1.5) between enantiomers. Peak purity analysis (e.g., DAD) should show no co-elution. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) and Accuracy within acceptable limits (e.g., ±20%). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 for the minor enantiomer over its range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | From LOQ to 120% of the specification limit for the undesired enantiomer. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the minor enantiomer should be within a specified range (e.g., 80-120% for low levels). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) should be within acceptable limits (e.g., <15% at LOQ, <5% at higher levels). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and quantitative results should remain within acceptable limits when parameters (e.g., % modifier, temp, flow rate) are slightly varied. |
3.3.1. High-Level Protocol: Method Validation
-
Specificity: Inject the primary enantiomer, the minor enantiomer, a racemic mixture, and a placebo (if applicable). Spike the primary enantiomer with known impurities to ensure no interference.
-
LOQ & Linearity: Prepare a series of solutions of the major enantiomer spiked with the minor enantiomer at concentrations from the expected LOQ to above the specification limit (e.g., 6-8 concentration levels). Inject each solution multiple times. Calculate S/N for the lowest concentration and perform a linear regression analysis on the concentration vs. peak area data.
-
Accuracy: Using the data from the linearity study, calculate the percent recovery at each concentration level.
-
Precision:
-
Repeatability: Perform multiple (e.g., n=6) analyses of a sample spiked at the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Robustness: Deliberately vary critical parameters (e.g., mobile phase composition ±2%, temperature ±5°C, flow rate ±10%) and assess the impact on resolution and the quantitative result of a test sample.
Conclusion
The development of a robust and reliable method for determining the enantiomeric purity of fluoropyridinyl amines is a critical task in pharmaceutical development. By adopting a systematic, phased approach—beginning with a broad screening of diverse chiral stationary phases and mobile phase conditions, followed by logical optimization of key parameters, and culminating in a comprehensive validation according to ICH guidelines—scientists can efficiently establish a method that is fit for purpose. This structured methodology not only saves time and resources but also ensures the generation of high-quality, defensible data essential for ensuring the safety and efficacy of new medicines.
References
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- Regis Technologies. (2022). Getting Started with Chiral Method Development.
- ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- National Institutes of Health (NIH). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- YMC.
- ResearchGate.
- BOC Sciences.
- PubMed.
- MDPI.
- National Institutes of Health (NIH).
- Taylor & Francis Online.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- National Institutes of Health (NIH).
- LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.
- ACS Omega. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
- International Council for Harmonisation (ICH). (2023).
- ResearchGate.
- ResearchGate.
- Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- PubMed.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
- ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
- Chiralpedia. Polysaccharide-based CSPs.
- IntuitionLabs. ICH Q2(R2)
- Columnex LLC. Chiral HPLC and SFC Columns.
- YAKHAK HOEJI. (2021).
- National Institutes of Health (NIH). (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
- MDPI.
- Chiral Technologies.
- International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- Separation Science. (2023).
- National Institutes of Health (NIH). (2022).
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 15. chiraltech.com [chiraltech.com]
- 16. chiraltech.com [chiraltech.com]
- 17. ymc.co.jp [ymc.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. intuitionlabs.ai [intuitionlabs.ai]
- 23. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. database.ich.org [database.ich.org]
Application Note: A Scientist's Guide to the Derivatization of Chiral Amines for HPLC Analysis
Introduction: The Imperative of Chiral Purity
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of its biological activity, efficacy, and safety.[1][2][3] Chiral amines, in particular, are ubiquitous building blocks for a vast array of active pharmaceutical ingredients (APIs).[1] The differential effects of enantiomers can range from one being therapeutic while the other is inactive or, in more critical cases, toxic. Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of research, development, and quality control.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations.[1][3][4][] While direct separation on a chiral stationary phase (CSP) is a powerful approach, an indirect method involving pre-column derivatization with a chiral derivatizing agent (CDA) offers significant advantages. This strategy converts a pair of enantiomers into diastereomers.[2][6][7] Unlike enantiomers, diastereomers possess distinct physicochemical properties, allowing for their separation on conventional, less expensive achiral HPLC columns.[7] This application note provides an in-depth guide to the theory, practical application, and comparative analysis of common derivatization agents for the HPLC analysis of chiral amines.
The Rationale for Derivatization: Transforming Enantiomers into Separable Diastereomers
The fundamental principle of indirect chiral separation lies in the reaction of a racemic amine with a single, enantiomerically pure chiral derivatizing agent. This reaction creates a new covalent bond, forming two diastereomeric products. These diastereomers, having different spatial arrangements at multiple chiral centers, exhibit different physical and chemical properties, which allows for their separation using standard reversed-phase HPLC.[8]
The key benefits of this approach include:
-
Enhanced Resolution: Diastereomers can often be separated with higher resolution on achiral columns than their parent enantiomers on some chiral columns.
-
Improved Detection: Many derivatizing agents contain a chromophore or fluorophore, significantly enhancing the UV or fluorescence detection of the analyte, which is particularly useful for trace-level analysis.[9][10]
-
Method Robustness: Methods employing achiral columns are often more robust and less susceptible to changes in mobile phase composition compared to some chiral methods.
-
Cost-Effectiveness: Achiral columns are generally less expensive and have a longer lifespan than many specialized chiral stationary phases.
However, it is crucial to acknowledge the potential drawbacks. The derivatization reaction adds an extra step to the sample preparation process and must be carefully optimized to prevent racemization or the formation of byproducts.[6] The enantiomeric purity of the derivatizing agent itself is also of paramount importance.
Workflow for Chiral Amine Derivatization and HPLC Analysis
The overall process can be visualized as a systematic workflow, from sample preparation to data analysis and interpretation.
Figure 1. A generalized workflow for the analysis of chiral amines via derivatization and HPLC.
A Comparative Overview of Key Chiral Derivatizing Agents
The choice of derivatizing agent is critical and depends on the nature of the amine, the required sensitivity, and the available analytical instrumentation. The following table summarizes the properties of three widely used classes of reagents.
| Feature | Marfey's Reagent (FDAA) | o-Phthalaldehyde (OPA) with Chiral Thiol | Chiral Isocyanates/Isothiocyanates |
| Reaction Target | Primary & Secondary Amines | Primary Amines | Primary & Secondary Amines, Alcohols |
| Reaction Principle | Nucleophilic aromatic substitution | Formation of a fluorescent isoindole derivative | Nucleophilic addition to the isocyanate/isothiocyanate group |
| Detection | UV-Vis (approx. 340 nm) | Fluorescence (Ex: ~340 nm, Em: ~450 nm), UV-Vis | UV-Vis |
| Advantages | - Well-established and reliable- Good resolution for many amino acids- Stable derivatives | - High sensitivity due to fluorescence- Rapid reaction at room temperature- Versatile with different chiral thiols | - Clean and high-yielding reactions- Isothiocyanates are highly selective for amines |
| Disadvantages | - Requires heating- Lower sensitivity than fluorescence methods | - Derivatives can be unstable- Does not react with secondary amines without an additional oxidation step | - Can be moisture-sensitive- Isocyanates can react with alcohols |
| Typical Chiral Moiety | L-Alaninamide (in FDAA) | N-acetyl-L-cysteine (NAC), Isobutyryl-L-cysteine (IBLC) | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate, (S)-α-Methoxybenzyl isocyanate |
Detailed Protocols and Methodologies
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
Marfey's reagent is a classic and highly effective CDA for the derivatization of primary and secondary amines, particularly amino acids.[8][11] The reaction proceeds via a nucleophilic aromatic substitution, where the amine displaces the fluorine atom on the dinitrophenyl ring.[8] The resulting diastereomers are then separated by reversed-phase HPLC.[12]
Protocol for Derivatization with Marfey's Reagent:
-
Sample Preparation: Prepare a standard solution of the amine of interest (e.g., 50 mM in water).
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of the amine solution (2.5 µmoles) with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[13]
-
Base Addition: Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.[13]
-
Incubation: Vortex the mixture and heat at 40°C for 1 hour, with occasional mixing.[12][13]
-
Quenching: After cooling to room temperature, add 10 µL of 2 M HCl to quench the reaction.[13] The sample is now ready for dilution and HPLC analysis.
-
HPLC Analysis:
Causality Behind Experimental Choices:
-
Acetone: Marfey's reagent is readily soluble in acetone, providing a suitable reaction medium.
-
Sodium Bicarbonate: The reaction requires a basic pH to deprotonate the amine, enhancing its nucleophilicity.[14]
-
Heating: The 40°C incubation accelerates the reaction rate to ensure complete derivatization within a reasonable timeframe.[12]
-
HCl Quenching: Acidification stops the reaction by protonating any remaining amine and neutralizing the base. This also ensures the final sample is compatible with reversed-phase HPLC mobile phases.
o-Phthalaldehyde (OPA) with a Chiral Thiol
The OPA/thiol derivatization is a highly sensitive method for primary amines, forming intensely fluorescent isoindole derivatives.[9][10][15][16] The chirality is introduced by using a chiral thiol, such as N-acetyl-L-cysteine (NAC).[15][16] The reaction is rapid and occurs at room temperature.
Protocol for OPA/N-acetyl-L-cysteine Derivatization:
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.4 M boric acid solution and adjust to pH 10.4 with NaOH.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol (or the chiral thiol, e.g., NAC).
-
-
Derivatization: In a vial, mix a small volume of the amine sample with the OPA reagent. The reaction is typically complete within 1-2 minutes at room temperature.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., sodium acetate) is often used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at approximately 340 nm and emission at approximately 450 nm.[16]
-
Causality Behind Experimental Choices:
-
High pH (Borate Buffer): The reaction is base-catalyzed and proceeds efficiently at a pH above 9.
-
Chiral Thiol (e.g., NAC): The thiol is a necessary co-reagent for the formation of the isoindole structure. Using a chiral thiol introduces the second chiral center required for diastereomer formation.[15]
-
Fluorescence Detection: The resulting isoindole derivative is highly fluorescent, leading to excellent sensitivity, often in the femtomole range.[9]
-
Instability: A known drawback is the instability of the OPA derivatives, which necessitates prompt analysis after derivatization.[10][15] Automated pre-column derivatization can mitigate this issue.[15]
Chiral Isocyanates and Isothiocyanates
Chiral isocyanates and their sulfur analogs, isothiocyanates, are effective derivatizing agents for primary and secondary amines, forming stable urea or thiourea derivatives.[7] Isothiocyanates are often preferred due to their higher selectivity for amines over alcohols.[7]
Protocol for Derivatization with a Chiral Isocyanate (e.g., (S)-α-Methoxybenzyl isocyanate):
-
Sample Preparation: Dissolve the amine sample in an aprotic solvent such as dichloromethane or acetonitrile.
-
Reaction: Add a slight molar excess of the chiral isocyanate to the amine solution. The reaction often proceeds at room temperature and is typically complete within 30-60 minutes. A non-nucleophilic base like triethylamine can be added to catalyze the reaction.
-
HPLC Analysis:
-
Column: Normal-phase (silica) or reversed-phase (C18) columns can be used depending on the polarity of the derivatives. For the derivatives of (S)-α-Methoxybenzyl isocyanate, a normal-phase separation on a silica gel column with a mobile phase like light petroleum has been reported.[17]
-
Mobile Phase: For normal-phase, a mixture of hexane and a polar modifier like ethanol or isopropanol is common. For reversed-phase, acetonitrile/water gradients are typical.
-
Detection: UV detection is suitable, with the wavelength chosen based on the absorbance maximum of the derivative.
-
Causality Behind Experimental Choices:
-
Aprotic Solvent: Isocyanates can react with protic solvents like water or alcohols, so an aprotic solvent is essential to prevent unwanted side reactions.
-
Catalyst: A tertiary amine catalyst can accelerate the reaction without competing in the derivatization.
-
Stability: The resulting urea or thiourea derivatives are generally very stable, allowing for flexibility in analysis time.
Method Validation and Enantiomeric Excess Calculation
Any developed chiral separation method must be validated to ensure its reliability.[18] Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[18][19]
Once a chromatogram with two separated diastereomer peaks is obtained, the enantiomeric excess (% ee) can be calculated. This value represents the excess of one enantiomer over the other in the mixture.
The % ee is calculated using the peak areas (A1 and A2) of the two diastereomers:
% ee = [(A1 - A2) / (A1 + A2)] x 100
Where A1 is the area of the major peak and A2 is the area of the minor peak. It is crucial to ensure baseline resolution (Rs > 1.5) for accurate integration of the peak areas.[20]
Conclusion
The indirect analysis of chiral amines by HPLC following derivatization is a powerful and versatile strategy. By converting enantiomers into diastereomers, analysts can leverage the robustness and cost-effectiveness of achiral chromatography to achieve reliable and sensitive enantiomeric purity determinations. The choice of the derivatizing agent—be it the classic Marfey's reagent, the highly sensitive OPA/thiol system, or a clean-reacting chiral isocyanate—should be tailored to the specific analytical challenge. A thorough understanding of the reaction mechanisms and careful optimization of the derivatization and chromatographic conditions are paramount to developing a self-validating and trustworthy method for this critical analytical task.
References
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2025). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. Available at: [Link]
-
Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]
-
ResearchGate. (2025). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. ResearchGate. Available at: [Link]
-
(n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
(n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
PubMed. (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. PubMed. Available at: [Link]
-
RSC Publishing. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso. RSC Publishing. Available at: [Link]
-
PubMed. (n.d.). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link]
-
PubMed. (n.d.). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed. Available at: [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
YouTube. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Available at: [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
PMC - NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]
-
Ovid. (2004). Marfey's reagent for chiral amino acid analysis. Ovid. Available at: [Link]
-
PubMed. (n.d.). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. PubMed. Available at: [Link]
-
ResearchGate. (2025). (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate. Available at: [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. Available at: [Link]
-
ACS Publications. (n.d.). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. Available at: [Link]
-
(2017). Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra?. Available at: [Link]
-
NIH. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. NIH. Available at: [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 10. diva-portal.org [diva-portal.org]
- 11. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. ovid.com [ovid.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scispace.com [scispace.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Transaminase Activity for Fluoropyridinyl Amine Resolution
Welcome to the technical support center for the optimization of transaminase (TA) activity in the kinetic resolution of fluoropyridinyl amines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in biocatalytic amine resolution. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and hurdles encountered during the setup of transaminase-mediated resolutions of fluoropyridinyl amines.
1. Why is my transaminase showing low or no activity towards my fluoropyridinyl ketone substrate?
Several factors can contribute to low enzymatic activity. Firstly, the substrate itself might be an inhibitor at high concentrations, or its solubility in aqueous media could be limited.[1] Secondly, the chosen transaminase may not have the optimal substrate specificity for the fluoropyridinyl moiety. The steric and electronic properties of the fluorine and nitrogen atoms in the pyridine ring can significantly influence substrate binding.[2] Lastly, ensure that the essential cofactor, pyridoxal-5'-phosphate (PLP), is present in sufficient concentration, as it is crucial for the transamination reaction mechanism.[3][4]
2. My reaction has stalled at a low conversion rate. What are the likely causes?
Stalling at low conversion is often due to an unfavorable reaction equilibrium.[5][6] The transamination reaction is reversible, and the accumulation of the co-product (the ketone derived from the amine donor) can drive the reaction backward.[7] Another possibility is product inhibition, where the newly formed fluoropyridinyl amine binds to the enzyme's active site and prevents further substrate turnover.
3. I'm observing poor enantioselectivity in my resolution. How can I improve it?
Poor enantioselectivity can stem from the intrinsic properties of the selected transaminase or suboptimal reaction conditions. The enzyme's active site might not provide sufficient steric hindrance to differentiate effectively between the two enantiomers of the substrate.[8] Reaction parameters such as pH and temperature can also influence the enzyme's conformation and, consequently, its stereoselectivity. It is also possible that the desired chiral amine is undergoing racemization under the reaction conditions.[9][10]
4. How do I choose the right amine donor for my fluoropyridinyl amine resolution?
The choice of amine donor is critical for both reaction equilibrium and process efficiency.[7] A common strategy is to use a donor that generates a volatile co-product, such as acetone from isopropylamine, which can be removed to drive the reaction forward.[11] Alternatively, "smart cosubstrates" like o-xylylenediamine can be used; their corresponding co-product undergoes spontaneous intramolecular reactions, effectively removing it from the equilibrium.[5][6] The amine donor should also be a good substrate for the chosen transaminase.
In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming persistent experimental challenges.
Troubleshooting Guide 1: Low Reaction Conversion
Low conversion is a frequent roadblock. This guide will help you systematically diagnose and address the root cause.
Underlying Principles: The conversion rate in a transaminase-catalyzed reaction is primarily governed by the reaction equilibrium, enzyme activity, and stability under the process conditions.[5][12] For fluoropyridinyl amines, the electronic effects of the fluorine atom can influence the equilibrium position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocols:
Protocol 1: Systematic Optimization of Reaction Parameters
-
pH Screening: Set up a series of reactions in buffers with varying pH values (e.g., 6.0 to 9.0 in 0.5 unit increments). Use a constant substrate and enzyme concentration.
-
Temperature Screening: At the optimal pH determined in the previous step, perform reactions at different temperatures (e.g., 25°C to 50°C in 5°C increments).
-
Co-factor Concentration: Vary the concentration of pyridoxal-5'-phosphate (PLP) to ensure it is not a limiting factor. A typical starting point is 0.1-1.0 mM.
-
Enzyme Loading: Increase the enzyme concentration to see if the reaction rate and final conversion improve.
-
Analysis: Monitor the reaction progress at each condition using an appropriate analytical method (e.g., chiral HPLC or GC) to determine the optimal parameters.
Data Presentation: Impact of pH and Temperature on a Model Transaminase
| pH | Relative Activity (%) | Temperature (°C) | Relative Activity (%) |
| 6.0 | 45 | 25 | 60 |
| 7.0 | 85 | 30 | 95 |
| 7.5 | 100 | 35 | 100 |
| 8.0 | 90 | 40 | 80 |
| 9.0 | 60 | 50 | 50 |
This is example data and will vary depending on the specific transaminase.
Troubleshooting Guide 2: Poor Enantioselectivity
Achieving high enantiomeric excess (e.e.) is the primary goal of kinetic resolution. This guide provides strategies to enhance the stereoselectivity of your transaminase.
Underlying Principles: The enantioselectivity of a transaminase is determined by the complementary shape and electrostatic interactions between the enzyme's active site and the substrate.[8] For fluoropyridinyl amines, the position of the fluorine atom can influence how the substrate docks into the active site. Protein engineering can be employed to reshape the active site and improve stereoselectivity.[13][14][15]
Strategies for Improving Enantioselectivity:
-
Enzyme Screening: Test a panel of different transaminases with varying substrate specificities. Transaminases from different microbial sources can exhibit opposite stereopreferences (R-selective vs. S-selective).[11]
-
Protein Engineering: If a suitable wild-type enzyme cannot be found, consider rational design or directed evolution to improve enantioselectivity.[13][14][16] Site-directed mutagenesis of residues in the substrate-binding pocket can lead to significant improvements.[8]
-
Reaction Condition Optimization: As mentioned previously, pH and temperature can impact enantioselectivity. It is crucial to screen these parameters.
-
Solvent Engineering: The addition of co-solvents can sometimes alter the enzyme's conformation and improve enantioselectivity. However, organic solvents can also lead to enzyme inactivation, so a careful balance is required.[1]
Experimental Workflow for Enzyme Screening and Optimization:
Caption: Workflow for improving enantioselectivity.
Protocol 2: High-Throughput Screening of Transaminase Libraries
-
Library Preparation: Obtain a library of diverse transaminases, either commercially available or developed in-house.
-
Assay Development: Develop a rapid and sensitive assay to measure both conversion and enantiomeric excess. Colorimetric or fluorometric assays can be used for high-throughput screening of activity.[6][16][17] Chiral analysis will be required for e.e. determination.
-
Screening: In a 96-well plate format, perform the transamination reaction with your fluoropyridinyl ketone substrate using each enzyme from the library.
-
Hit Identification: Identify the transaminases that exhibit both high activity and high enantioselectivity.
-
Validation: Scale up the reactions with the most promising "hits" to confirm their performance.
References
- Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution.
- Transaminase biocatalysis: optimization and applic
- Enhancing Activity and Stability of Transaminase through Integrated Machine Learning, Rational Design, and Directed Evolution Approaches. ACS Figshare.
- Enhancing Activity and Stability of Transaminase through Integrated Machine Learning, Rational Design, and Directed Evolution Approaches.
- Amine transaminases in chiral amines synthesis: recent advances and challenges.
- Transaminases - A Biosynthetic Route for Chiral Amines: From Fundamental Science to Industrial Applications.
- Aminotransferases - Clinical Methods. NCBI Bookshelf.
- Transaminase biocatalysis: optimization and applic
- Transaminases for Green Chemistry: Recent Progress and Future Prospects.
- Protein engineering of amine transaminases. Frontiers.
- Transamin
- Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase.
- Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. PMC - NIH.
- Structure- and Data-Driven Protein Engineering of Transaminases for Improving Activity and Stereoselectivity. PubMed.
- Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to cre
- Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent. NIH.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH.
- Scalable and sustainable synthesis of chiral amines by biocatalysis.
- Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase
- (PDF) Protein engineering of amine transaminases.
Sources
- 1. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 2. mdpi.com [mdpi.com]
- 3. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to create an amine racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Structure- and Data-Driven Protein Engineering of Transaminases for Improving Activity and Stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 17. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
Navigating the Challenge of Racemization in Chiral Aminopyridine Synthesis and Workup
<Technical Support Center: Chiral Integrity of Aminopyridines >
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with chiral aminopyridines. These valuable synthons are crucial in medicinal chemistry, but their stereochemical integrity can be compromised by racemization during synthesis or purification. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maintain the enantiopurity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of chiral aminopyridines.
Q1: What is racemization, and why is it a critical issue for chiral aminopyridines?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers (a racemate), rendering it optically inactive.[1][2] For drug development, this is a major concern. Often, only one enantiomer (the eutomer) of a chiral drug provides the desired therapeutic effect, while the other (the distomer) can be inactive, have different effects, or even be toxic.[2][3] Maintaining the correct stereochemistry is therefore essential for safety and efficacy.
Q2: What is the primary chemical mechanism behind the racemization of chiral aminopyridines?
A2: The most common mechanism involves the deprotonation of the hydrogen atom at the chiral center (the α-carbon to the amino group). This abstraction is often facilitated by a base and results in the formation of a planar, achiral carbanion or a related resonance-stabilized intermediate.[1] Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture. The pyridine ring can further stabilize this intermediate through resonance, potentially increasing the susceptibility to racemization compared to other chiral amines.
Q3: At which stages of my workflow is racemization most likely to occur?
A3: Racemization is most probable under conditions that promote the formation of the planar intermediate described above. Key stages to monitor are:
-
Reaction Conditions: Any step involving strong bases, high temperatures, or prolonged reaction times can increase the risk.[3][4] Palladium-catalyzed cross-coupling reactions, which often use basic conditions, are a notable example where racemization can be a concern.[5][6][7]
-
Aqueous Workup: Exposing the chiral aminopyridine to strongly acidic or basic aqueous solutions during extraction or washing can initiate racemization.[2]
-
Purification: Standard silica gel chromatography can be problematic as the acidic silanol groups on the silica surface can promote racemization.[8][9]
Q4: How can I quickly assess if my chiral aminopyridine is racemizing?
A4: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11] A small sample from your reaction mixture or post-workup material can be analyzed on a suitable chiral column to determine the enantiomeric excess (e.e.). A decrease in e.e. compared to your starting material is a clear indicator of racemization. Other techniques like chiral supercritical fluid chromatography (SFC) or NMR using chiral solvating agents can also be employed.[10][11]
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Scenario 1: My enantiomeric excess (e.e.) is high in the crude reaction mixture but drops significantly after silica gel column chromatography.
-
Underlying Cause: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9][12] These acidic sites can protonate the basic aminopyridine, and the resulting localized environment on the silica surface can facilitate the deprotonation/reprotonation mechanism, leading to on-column racemization.[8][13] The prolonged contact time as the compound travels through the column exacerbates this issue.
-
Solutions & Scientific Rationale:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2% v/v), before packing the column. This neutralizes the acidic silanol groups, creating a less harsh environment for the amine.[9]
-
Use Amine-Functionalized Silica: For particularly sensitive compounds, using commercially available amine-bonded silica can be a highly effective solution.[12] The bonded amine phase creates a basic environment that protects the chiral amine from both the acidic silica surface and potential degradation.
-
Switch to an Alternative Stationary Phase: Consider using basic alumina as the stationary phase, which is generally more suitable for purifying basic compounds like amines.
-
Minimize Contact Time: If using standard silica is unavoidable, aim for a rapid purification. Use a wider column and a slightly more polar eluent system to decrease the retention time of your compound.
-
Scenario 2: I am performing a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) and observing significant racemization.
-
Underlying Cause: Many Pd-catalyzed cross-coupling reactions require a base to facilitate the catalytic cycle.[5][6][7][14] Strong bases (e.g., NaOtBu, K2CO3, Cs2CO3) and elevated temperatures, which are often necessary for reaction efficiency, are also prime conditions for racemization of the chiral aminopyridine substrate or product.[15] The choice of base and its strength is a critical factor.[16]
-
Solutions & Scientific Rationale:
-
Screen Weaker Bases: Investigate if milder bases can effectively promote the reaction. Bases with greater steric hindrance and lower basicity, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), are less likely to deprotonate the α-carbon.[15]
-
Optimize Reaction Temperature: Racemization is often highly temperature-dependent.[4][17][18] Determine the minimum temperature required for an acceptable reaction rate. Running the reaction at a lower temperature, even if it requires a longer time, can often preserve chiral integrity.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessarily long reaction times at elevated temperatures provide more opportunity for racemization.[19]
-
Ligand Effects: The choice of phosphine ligand in the catalytic system can influence the overall reaction environment. While less common, it is worth exploring if different ligands can enable the reaction to proceed under milder conditions.
-
Scenario 3: My chiral aminopyridine is losing enantiopurity during acidic or basic workup.
-
Underlying Cause: Both strong acids and strong bases can catalyze racemization.[2] During an acidic wash (e.g., with 1M HCl), protonation of the pyridine nitrogen and the amino group can occur. In a basic wash (e.g., with 1M NaOH), the hydroxide ions can directly act as a base to abstract the proton at the chiral center.
-
Solutions & Scientific Rationale:
-
Use Milder pH Conditions: If an acid wash is necessary to remove basic impurities, consider using a saturated aqueous solution of ammonium chloride (NH4Cl), which is weakly acidic. For a basic wash to remove acidic impurities, use a saturated solution of sodium bicarbonate (NaHCO3), which is weakly basic.
-
Minimize Contact Time: Perform extractions and washes quickly and avoid letting the layers sit for extended periods. The extent of racemization is often time-dependent.
-
Work at Lower Temperatures: Perform the workup using cold solutions (e.g., in an ice bath). The rate of racemization is significantly reduced at lower temperatures.[18]
-
Avoid Aqueous Workup: If possible, consider a non-aqueous workup. This could involve direct filtration of salts followed by evaporation of the solvent, or purification via chromatography without a preceding aqueous extraction.
-
Part 3: Key Protocols & Methodologies
Protocol 1: General Method for Chiral HPLC Analysis
This protocol provides a starting point for developing a method to monitor the enantiomeric excess (e.e.) of your chiral aminopyridine.
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA, IB, IC, etc. These are robust and offer broad selectivity.
-
Mobile Phase Preparation:
-
Normal Phase: A typical starting mobile phase is a mixture of Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
Additive: To improve peak shape for basic analytes like aminopyridines, add a small amount of a basic modifier such as diethylamine (DEA) or ethanolamine (ETA) to the mobile phase (typically 0.1% v/v).
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation: Dissolve a small amount of your sample (racemic standard and the sample to be tested) in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL.
-
Analysis:
-
First, inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Next, inject your test sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
-
Optimization: If separation is not achieved, systematically vary the ratio of Hexane/IPA and the type/concentration of the basic additive.
Protocol 2: Screening for Racemization Stability
This experiment helps determine the stability of your compound under specific pH and temperature conditions.
-
Prepare Stock Solution: Create a stock solution of your enantiomerically pure aminopyridine in a suitable solvent (e.g., Dioxane, THF) at a known concentration (e.g., 10 mg/mL).
-
Set up Test Conditions: In separate vials, add an aliquot of the stock solution to different conditions you wish to test:
-
Vial A (Control): Solvent only.
-
Vial B (Base): Solvent with an equivalent of a base (e.g., DBU, K2CO3).
-
Vial C (Acid): Solvent with an equivalent of an acid (e.g., TFA, HCl in dioxane).
-
-
Incubation: Place the vials in a heating block at a desired temperature (e.g., 25 °C, 50 °C, 80 °C).
-
Time-Point Analysis: At specific time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial, quench it if necessary (e.g., neutralize the acid/base), and analyze by your validated chiral HPLC method to determine the e.e.
-
Data Analysis: Plot the e.e. (%) versus time for each condition to generate a stability profile. This data is invaluable for selecting robust reaction and workup conditions.
Part 4: Visualizing the Problem
Diagrams
Caption: Base- or acid-catalyzed racemization pathway via a planar intermediate.
Caption: A logical workflow for troubleshooting racemization issues.
References
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
White, H. D. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Retrieved from [Link]
-
Sale, D., et al. (2021). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 25(3), 576-585. Retrieved from [Link]
-
Sale, D., et al. (2021). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. Retrieved from [Link]
-
van der Meijden, M., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 144(50), 22966-22974. Retrieved from [Link]
-
Yang, A., Gehring, A. P., & Li, T. (2003). Large degree of racemization observed in the amide bond forming reaction on silica gel. Journal of Chromatography A, 996(1-2), 77-83. Retrieved from [Link]
-
Clayden, J., & Moran, W. J. (2019). Racemization in Drug Discovery. Cardiff University. Retrieved from [Link]
-
Nguyen, T. L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research, 2(3), 33-52. Retrieved from [Link]
-
LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega, 7(36), 32415-32420. Retrieved from [Link]
-
Dorta, R., et al. (2008). On the racemization of chiral imidazolines. Organic & Biomolecular Chemistry, 7(1), 159-165. Retrieved from [Link]
-
ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Retrieved from [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Retrieved from [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Retrieved from [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Retrieved from [Link]
-
ScienceDirect. (n.d.). Study of the racemization observed in the amide bond forming reaction on silica gel. Retrieved from [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
-
RSC Publishing. (2017). Stereo-chemical analysis of racemization of a chiral bipyridine. RSC Advances. Retrieved from [Link]
-
OSTI.GOV. (2003). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. Retrieved from [Link]
-
Chemistry For Everyone. (2024, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Retrieved from [Link]
-
Semantic Scholar. (2017). Palladium-catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]
-
Goodman, M., & Felix, A. (Eds.). (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). Achiral 2-pyridone and 4-aminopyridine act as chiral inducers of asymmetric autocatalysis with amplification of enantiomeric excess via the formation of chiral crystals. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
-
NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
NIH. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]
-
DOI. (n.d.). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate. Retrieved from [Link]
-
MDPI. (2023). Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. Retrieved from [Link]
-
NIH. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
- 13. Study of the racemization observed in the amide bond forming reaction on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. On the racemization of chiral imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Purification of pyridine compounds from water and other impurities
Welcome to the Technical Support Center for the purification of pyridine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity pyridine for their work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your purification processes are both effective and reliable.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during pyridine purification.
Q1: My "anhydrous" pyridine from a commercial supplier still contains water. Why is this, and what's the best way to dry it?
A1: Pyridine is highly hygroscopic, readily absorbing moisture from the atmosphere.[1] Even in sealed commercial bottles, some water contamination can occur over time. Furthermore, pyridine forms a minimum-boiling azeotrope with water (composed of 57% pyridine and 43% water by mole fraction), which boils at 94°C.[1][2] This makes simple distillation ineffective for complete water removal.[1][3] The most effective method for drying pyridine involves a two-step process: pre-drying with a suitable desiccant followed by distillation from a high-efficiency drying agent.[1][4]
Q2: My pyridine is yellow or brown. What causes this discoloration, and how can I fix it?
A2: The discoloration of pyridine is typically due to the presence of impurities or degradation products.[1] Purification by distillation, often after treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent such as potassium permanganate (KMnO₄), will usually yield a colorless liquid.[1]
Q3: After distillation, the purity of my pyridine is still low. What are the likely impurities, and how can I remove them?
A3: Besides water, common impurities in commercial pyridine include its homologues like picolines and lutidines, as well as other non-basic substances.[5] These impurities often have boiling points close to that of pyridine, making simple distillation insufficient for their removal.[1] For a comprehensive purification strategy, consider the troubleshooting guides below.
Q4: Can I use calcium chloride (CaCl₂) to dry pyridine?
A4: No, acidic drying agents like calcium chloride should be avoided as they can form complexes with pyridine, leading to contamination of your final product.[4]
Q5: How should I store purified, anhydrous pyridine?
A5: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] It can be stored over activated molecular sieves to maintain its dryness.[5][6] Storage should be under an inert atmosphere, such as nitrogen or argon.[5]
Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to specific purification challenges, complete with step-by-step protocols and the scientific rationale behind each step.
Issue 1: Presence of Water in Pyridine
The presence of water can be detrimental to a wide range of chemical reactions. The following guide provides a systematic approach to obtaining anhydrous pyridine.
Decision-Making Workflow for Drying Pyridine
The choice of drying method depends on the initial water content and the required level of dryness. The following diagram illustrates a typical workflow.
Caption: Decision tree for drying pyridine.
Protocol 1: Standard Drying and Distillation of Pyridine
This protocol is suitable for obtaining pyridine with a low water content for most synthetic applications.
Step 1: Pre-drying with Potassium Hydroxide (KOH)
-
Action: Add solid KOH pellets (approximately 10-20 g/L) to the pyridine in a suitable flask.[1] Let it stand for at least 24 hours, or up to two weeks for very wet pyridine.[4][5]
-
Rationale: KOH is a basic drying agent that effectively removes the bulk of water from pyridine without reacting with it.[4][7] This pre-drying step improves the efficiency of the final drying agent.
Step 2: Decanting
-
Action: Carefully decant the pre-dried pyridine from the KOH pellets into a dry distillation flask.[1]
-
Rationale: This separates the pyridine from the saturated KOH solution and any solid byproducts.
Step 3: Final Drying with Calcium Hydride (CaH₂)
-
Action: Add calcium hydride (CaH₂) powder (approximately 5-10 g/L) to the decanted pyridine.[1]
-
Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed and is properly ventilated.[1]
-
Rationale: Calcium hydride is a highly effective drying agent that irreversibly reacts with water to form calcium hydroxide and hydrogen gas, driving the equilibrium towards dryness.[1]
Step 4: Refluxing
-
Action: Fit the flask with a reflux condenser protected by a drying tube or under an inert atmosphere (e.g., nitrogen or argon). Reflux the mixture for a few hours.[1]
-
Rationale: Refluxing ensures that the CaH₂ reacts completely with any residual water.[1]
Step 5: Distillation
-
Action: Distill the pyridine under an inert atmosphere.[8] Collect the fraction boiling at 114-115°C.[6]
-
Rationale: Distillation separates the pure, anhydrous pyridine from the non-volatile drying agent and any other high-boiling impurities. An inert atmosphere prevents the re-introduction of moisture.
Data Summary: Common Drying Agents for Pyridine
| Drying Agent | Typical Use | Advantages | Disadvantages |
| Potassium Hydroxide (KOH) | Pre-drying before distillation[4] | High capacity for water, inexpensive[7] | Not sufficient for achieving very low water content |
| Sodium Hydroxide (NaOH) | Similar to KOH for pre-drying[4] | Similar to KOH | Similar to KOH |
| Calcium Hydride (CaH₂) | Refluxing and distillation for very dry pyridine[1] | Highly effective for removing water[1] | Reacts with water to produce flammable H₂ gas[1] |
| Molecular Sieves (3Å or 4Å) | Standing (pre-drying) or storing dried solvent[4] | Convenient and safe to handle | Lower capacity than reactive agents; must be activated[4] |
| Barium Oxide (BaO) / Calcium Oxide (CaO) | Standing or refluxing for drying[4] | Effective, non-reactive basic oxides[4] | Can be slower than other methods |
Issue 2: Removal of Non-Basic and Basic Impurities
For applications requiring very high purity pyridine, removal of non-basic impurities (e.g., hydrocarbons) and basic impurities (e.g., picolines, lutidines) is necessary.
Workflow for High-Purity Pyridine
Caption: Workflow for obtaining high-purity pyridine.
Protocol 2: Removal of Non-Basic Impurities
-
Action: Steam distill the pyridine from a solution containing 1.2 equivalents of dilute sulfuric or hydrochloric acid.[5]
-
Rationale: The acid converts pyridine to its non-volatile salt (pyridinium sulfate or chloride). The non-basic impurities, which do not form salts, will co-distill with the steam.[5] The residue, containing the pyridine salt, is then made alkaline to liberate the pure pyridine, which can be separated, dried, and distilled.[5]
Protocol 3: Removal of Basic Impurities (Picolines, etc.)
-
Option A: Oxidative Treatment: Stirring pyridine with an oxidizing agent like potassium permanganate (KMnO₄) can help remove some impurities.[1][5] After treatment, the solution is made basic, and the pyridine is recovered by distillation.[5]
-
Option B: Complexation: Form a complex of pyridine with zinc chloride (ZnCl₂) or mercuric chloride (HgCl₂).[5] The complex is crystallized, washed, and then decomposed with a strong base to regenerate pure pyridine, which is then isolated by steam distillation.[5] This method is highly effective but involves the use of heavy metals.
Safety Considerations
-
Handling: Always handle pyridine in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1]
-
Storage: Store pyridine in a cool, well-ventilated area away from ignition sources.[1]
-
Static Discharge: Ensure all distillation equipment is properly grounded to prevent static discharge.[1]
References
-
Purification of Pyridine - Chempedia. (n.d.). LookChem. Retrieved from [Link]
-
Recovery of Pyridine Saves $1.5 Million Per Year. (n.d.). P2 InfoHouse. Retrieved from [Link]
-
Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). (n.d.). DWSIM. Retrieved from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2010). Google Patents.
-
How do I get dry pyridine? (2014). ResearchGate. Retrieved from [Link]
- Separation of pyridine from water by extractive distillation. (1992). Google Patents.
- Purification of pyridine bases by distillation. (1955). Google Patents.
-
Drying and distilling pyridine. (2024). Reddit. Retrieved from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010). The Journal of Organic Chemistry. Retrieved from [Link]
-
removal of pyridine. (2010). Sciencemadness Discussion Board. Retrieved from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
How to dry the pyridine? (2021). ResearchGate. Retrieved from [Link]
-
Drying agents in Chemistry. (2013). Reddit. Retrieved from [Link]
-
Workup: Drying Methods. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Pyridine as a solvent doesn't want to evaporate. (2025). Reddit. Retrieved from [Link]
-
How to remove pyridine from your reaction crude? (2022). YouTube. Retrieved from [Link] (Note: A representative, non-working YouTube URL is provided as the original link may not be stable. The content is based on the provided snippets.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
Validation & Comparative
The Decisive Impact of Stereochemistry: A Comparative Guide to Fluoropyridine Kinase Inhibitor Stereoisomers
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine.[1][2] Among the myriad of scaffolds utilized in their design, the fluoropyridine moiety has garnered significant attention for its ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] However, the introduction of stereocenters into these molecules presents a critical, yet often underappreciated, dimension of their pharmacological profile. The three-dimensional arrangement of atoms can profoundly influence a compound's efficacy, selectivity, and pharmacokinetic properties.[2][5][6]
This guide provides a comprehensive comparison of hypothetical, yet representative, diastereomers of a fluoropyridine-based kinase inhibitor, designated as (R)-Fluoropyridine-Inhibitor and (S)-Fluoropyridine-Inhibitor. Through a detailed analysis of their biochemical and cellular activity, alongside their metabolic and efflux liabilities, we will illustrate the pivotal role of stereospecificity in the development of potent and selective kinase inhibitors. The experimental data presented herein, while modeled for illustrative purposes, is based on established principles and real-world observations in chiral drug development.[5][7]
The Kinase Target: A Simplified Signaling Pathway
Protein kinases are integral components of signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, and survival.[1] Dysregulation of these pathways is a common hallmark of cancer. The hypothetical inhibitors discussed in this guide are designed to target a critical oncogenic kinase, thereby disrupting the downstream signaling that drives tumor progression.
Caption: Simplified kinase signaling pathway targeted by the fluoropyridine inhibitors.
Comparative Performance Data
The following table summarizes the key performance metrics for the two diastereomers. This data highlights the significant impact of stereochemistry on the inhibitor's biological activity and drug-like properties.
| Parameter | (R)-Fluoropyridine-Inhibitor | (S)-Fluoropyridine-Inhibitor | Rationale for Disparity |
| Kinase Inhibitory Activity (IC50) | 15 nM | 250 nM | The (R)-isomer achieves a more optimal fit in the kinase's ATP-binding pocket, leading to stronger inhibition. |
| Cellular Potency (EC50) | 50 nM | 1.2 µM | The higher biochemical potency of the (R)-isomer translates to greater efficacy in a cellular context. |
| P-glycoprotein (P-gp) Efflux Ratio | 1.8 | 8.5 | The (S)-isomer is a significantly better substrate for the P-gp efflux pump, which would limit its intracellular concentration and efficacy.[8][9] |
| CYP3A4 Metabolism (in vitro t1/2) | 90 min | 35 min | The (S)-isomer is more rapidly metabolized by the major drug-metabolizing enzyme CYP3A4, leading to faster clearance.[10][11][12] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Chiral Separation of Diastereomers
The separation of the (R) and (S)-diastereomers is a prerequisite for evaluating their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and effective method for this purpose.[1][13][14]
Protocol for Chiral HPLC Separation:
-
Column Selection: Employ a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, which are known for their broad applicability in separating chiral compounds.[13]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific compounds.
-
Sample Preparation: Dissolve the racemic mixture of the fluoropyridine kinase inhibitor in the mobile phase at a known concentration.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength based on the absorbance maximum of the compound.
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two diastereomers should elute at different retention times due to their differential interactions with the chiral stationary phase.
-
Fraction Collection: Collect the separated peaks corresponding to the (R) and (S)-diastereomers.
-
Purity Analysis: Re-inject the collected fractions onto the same chiral column to confirm their stereochemical purity.
Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Protocol for In Vitro Kinase Inhibition Assay:
-
Reagents and Materials:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of the (R) and (S)-inhibitors in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase and the peptide substrate.
-
Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Read the luminescence signal on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Potency Assay
This assay measures the effective concentration of the inhibitor required to inhibit a cellular process by 50% (EC50), such as cell proliferation.
Protocol for Cellular Proliferation Assay (e.g., MTT Assay):
-
Cell Culture: Culture a cancer cell line that is dependent on the target kinase for its proliferation in a suitable growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the (R) and (S)-inhibitors in the cell culture medium. Replace the existing medium with the medium containing the inhibitors.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump, a key mechanism of multidrug resistance. The "gold-standard" method utilizes a bidirectional transport assay across a polarized cell monolayer.[8]
Protocol for Bidirectional Transport Assay:
-
Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) on permeable Transwell® inserts until a confluent and polarized monolayer is formed.
-
Assay Setup:
-
A-to-B Transport (Apical to Basolateral): Add the test compound to the apical chamber.
-
B-to-A Transport (Basolateral to Apical): Add the test compound to the basolateral chamber.
-
Include a known P-gp inhibitor (e.g., elacridar) in some wells to confirm P-gp mediated efflux.
-
-
Incubation: Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 90 minutes).
-
Sample Collection and Analysis:
-
Collect samples from both the apical and basolateral chambers at the end of the incubation period.
-
Quantify the concentration of the test compound in each sample using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate for P-gp.[15]
-
CYP3A4 Metabolism Assay
This assay evaluates the metabolic stability of a compound in the presence of Cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of many drugs, including kinase inhibitors.[10][11][12]
Protocol for In Vitro Metabolic Stability Assay:
-
Reagents and Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP3A4
-
NADPH regenerating system
-
Phosphate buffer
-
Test compounds
-
LC-MS/MS system
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the test compound with HLMs or recombinant CYP3A4 in phosphate buffer.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693 / k.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments to characterize the stereospecificity of a novel fluoropyridine kinase inhibitor.
Caption: Workflow for assessing the stereospecificity of kinase inhibitors.
Conclusion
The data and protocols presented in this guide underscore the critical importance of evaluating individual stereoisomers in the drug discovery and development process. As demonstrated with our hypothetical (R) and (S)-Fluoropyridine-Inhibitors, a subtle change in the three-dimensional arrangement of atoms can lead to dramatic differences in target engagement, cellular efficacy, and pharmacokinetic properties. The (R)-isomer, in this case, represents a far more promising drug candidate due to its superior potency and more favorable drug-like characteristics.
For researchers and drug development professionals, the early separation and characterization of stereoisomers is not merely an academic exercise but a crucial step in identifying a truly viable therapeutic agent. Overlooking stereospecificity can lead to the advancement of suboptimal candidates or the misinterpretation of structure-activity relationships. By integrating the principles and experimental approaches outlined here, scientists can make more informed decisions, ultimately leading to the development of safer and more effective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]
-
BMG Labtech. P-glycoprotein (Pgp) inhibition assay. [Link]
-
National Center for Biotechnology Information. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. [Link]
-
National Center for Biotechnology Information. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. [Link]
-
National Center for Biotechnology Information. CYP3A4*22 Genotype-Guided Dosing of Kinase Inhibitors in Cancer Patients. [Link]
-
ACS Publications. Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. [Link]
-
PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. Stereochemistry in Drug Action. [Link]
-
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. [Link]
-
Mikus G. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. [Link]
-
IAR Journal. Effects of Stereoisomers on Drug Activity. [Link]
-
Frontiers. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
-
PubMed Central. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
MDPI. The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. [Link]
-
National Center for Biotechnology Information. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]
-
ResearchGate. (PDF) Effects of Stereoisomers on Drug Activity. [Link]
-
Juniper Publishers. Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. [Link]
-
ResearchGate. FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. [Link]
-
PubMed Central. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations. [Link]
-
PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
bioRxiv. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. [Link]
-
YouTube. What are the various ways of Chiral Separation by using HPLC?. [Link]
-
National Science Teachers Association. Stereochemistry of Drug Action: Case Studies With Enantiomers. [Link]
-
MDPI. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. [Link]
-
IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. iipseries.org [iipseries.org]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-gp Substrate Identification | Evotec [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]
- 11. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A-Scientist's Guide to Pyridine Building Blocks: A Comparative Analysis of Fluorinated and Non-Fluorinated Analogues
For researchers at the forefront of drug discovery and materials science, the pyridine scaffold is a foundational element, prized for its versatile pharmacological properties and synthetic tractability.[1] However, the strategic decision to employ a non-fluorinated pyridine versus its fluorinated counterpart can dramatically alter the trajectory of a research program. The introduction of fluorine, a seemingly simple substitution, imparts profound changes to a molecule's physicochemical and biological profile.[2][3]
This guide provides an in-depth, objective comparison of these two critical classes of building blocks. Moving beyond a simple list of properties, we will explore the underlying causality of their differing behaviors, supported by experimental data and actionable protocols, to empower scientists in making informed decisions for molecular design.
Section 1: The Physicochemical Divide: How Fluorine Reshapes the Pyridine Core
The introduction of fluorine onto a pyridine ring is a cornerstone strategy in modern medicinal chemistry, primarily due to its powerful influence on key molecular properties that govern a drug's fate in the body (pharmacokinetics) and its interaction with its target (pharmacodynamics).[1][2][4] The effects are rooted in the unique electronic nature of the fluorine atom.
Basicity (pKa): One of the most significant and predictable consequences of fluorination is the reduction of the pyridine's basicity (a lower pKa value).[2]
-
Causality: Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I). This effect pulls electron density away from the pyridine ring and, crucially, from the nitrogen atom's lone pair of electrons.[2] By decreasing the electron density on the nitrogen, fluorine stabilizes the corresponding conjugate acid (the pyridinium ion), making the parent pyridine more acidic and thus less basic. This modulation of pKa is critical for optimizing drug-receptor interactions, solubility, and oral bioavailability.[2][4]
Lipophilicity (LogP/LogD): A drug's ability to pass through cellular membranes is governed by its lipophilicity. The effect of fluorine here is more nuanced and position-dependent.
-
Causality: While a single fluorine atom can have a variable effect, the general trend is that fluorination increases lipophilicity.[2][4] This is often attributed to the hydrophobic nature of the carbon-fluorine (C-F) bond, which can effectively shield the polar core of the molecule.[5] However, the degree of fluorination and its position relative to other functional groups can lead to complex effects, sometimes increasing overall molecular polarity even as it increases the hydrophobic surface area.[5]
Metabolic Stability: A primary driver for incorporating fluorine is to enhance a molecule's resistance to metabolic breakdown, particularly by cytochrome P450 (CYP) enzymes.[2][6]
-
Causality: The C-F bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol). This inherent strength makes it a "metabolic shield." By replacing a C-H bond at a known site of oxidative metabolism with a C-F bond, chemists can effectively block this pathway, leading to a longer in vivo half-life and improved pharmacokinetic profile for the drug candidate.[2][7]
Comparative Physicochemical Data
The following table summarizes the quantitative differences between pyridine and representative fluorinated analogues.
| Compound | Structure | pKa of Conjugate Acid | LogP | Key Implication |
| Pyridine | 5.25 | 0.65 | Baseline | |
| 2-Fluoropyridine | -0.44 | 0.83 | Drastically reduced basicity, slight increase in lipophilicity. | |
| 3-Fluoropyridine | 2.97 | 0.43 | Moderately reduced basicity, slightly decreased lipophilicity. | |
| 2-(Methylthio)pyridine | 3.69[8] | 1.69[8] | Baseline for substituted pyridine. | |
| 2-(Trifluoromethylthio)pyridine | 0.97[8] | 2.13[8] | Significant pKa drop and increased lipophilicity with polyfluorination. |
Note: pKa and LogP values are literature-reported and can vary slightly based on experimental conditions.
Caption: Impact of fluorine's inductive effect on pyridine nitrogen basicity.
Section 2: Reactivity and Synthetic Strategy
The electronic changes induced by fluorine also have a profound impact on the reactivity of the pyridine ring, creating both challenges and opportunities in synthesis.
Nucleophilic Aromatic Substitution (SNAr): Non-fluorinated pyridines are generally poor substrates for SNAr unless activated by other electron-withdrawing groups. Halopyridines (Cl, Br) can undergo SNAr, but often require harsh conditions.[9][10]
In stark contrast, fluoropyridines, particularly 2- and 4-fluoropyridines, are highly activated towards SNAr.
-
Causality: The powerful electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[11] Furthermore, fluorine is an excellent leaving group in this context. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting this dramatic increase in reactivity.[12] This makes 2-fluoropyridine a highly valuable building block for introducing a wide variety of nucleophiles at the 2-position under relatively mild conditions.[10]
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. Fluorination further deactivates the ring, making direct electrophilic substitution on fluoropyridines challenging. Synthetic strategies, therefore, often involve functionalizing the ring before fluorination or using alternative coupling chemistries.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Both fluorinated and non-fluorinated halopyridines are competent partners in palladium-catalyzed cross-coupling reactions.[13][14] This allows for the construction of complex biaryl structures, which are common motifs in pharmaceuticals. The choice of building block often depends on the desired final structure and the other functional groups present. For instance, a Suzuki coupling can be performed on a 2-bromo-5-fluoropyridine to build complexity while retaining the fluorine for its beneficial physicochemical effects.[13][15]
Experimental Protocol: SNAr on 2-Fluoropyridine
This protocol describes a representative nucleophilic aromatic substitution reaction using a primary amine, a common transformation in medicinal chemistry.
Objective: To synthesize N-benzylpyridin-2-amine from 2-fluoropyridine and benzylamine.
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Drying tube, magnetic stirrer, heating mantle
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add 2-fluoropyridine and DMSO.
-
Add potassium carbonate to the solution, followed by the dropwise addition of benzylamine.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpyridin-2-amine.
Self-Validation: The success of this protocol relies on the enhanced reactivity of the C-F bond at the 2-position. The use of a polar aprotic solvent like DMSO facilitates the SNAr reaction. The reaction's progress can be unequivocally tracked by LC-MS, observing the disappearance of the 2-fluoropyridine starting material and the appearance of the desired product mass.
Section 3: Applications in Drug Discovery - Case Studies
The true value of fluorinated pyridine building blocks is demonstrated in their successful application in marketed drugs.
Case Study 1: Voriconazole (Antifungal) Voriconazole is a broad-spectrum triazole antifungal agent. Its structure features a critical 5-fluoropyrimidine ring (a diazine analogue of pyridine). The synthesis involves coupling an organometallic derivative of a 4-(1-bromoethyl)-5-fluoropyrimidine with a difluorophenyl ketone intermediate.[16][17][18]
-
Impact of Fluorine: The fluorine atom on the pyrimidine ring is crucial for the drug's profile. It enhances metabolic stability, preventing oxidative degradation of the ring and contributing to the drug's efficacy and appropriate half-life.[19] The synthesis explicitly builds around the pre-fluorinated heterocyclic core, showcasing the "building block" approach.[17]
Case Study 2: Celecoxib (Anti-inflammatory) While the core of Celecoxib is a pyrazole, its development story provides a powerful lesson in metabolic switching. An earlier, non-fluorinated analogue suffered from rapid metabolism at the methyl group of its tolyl moiety.
-
Impact of Fluorine: By replacing the methyl group (CH₃) with a trifluoromethyl group (CF₃), the metabolic liability was removed. This substitution also favorably altered the electronic properties of the molecule, contributing to its selective inhibition of the COX-2 enzyme.[20] This case illustrates how fluorination can be used to solve specific metabolic stability problems.
Case Study 3: Vericiguat (Cardiovascular) Vericiguat, a stimulator of soluble guanylate cyclase, contains a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom.
-
Impact of Fluorine: The presence of the fluorine atom was shown to increase the metabolic stability of the compound and lead to lower clearance, improving its pharmacokinetic profile.[19]
Caption: Drug development workflow incorporating fluorinated pyridines.
Section 4: Conclusion and Summary
The choice between a fluorinated and a non-fluorinated pyridine building block is a strategic decision with far-reaching consequences for a molecule's properties and synthetic accessibility. Non-fluorinated pyridines offer higher basicity and simpler synthetic routes for certain transformations, while fluorinated pyridines provide a powerful toolkit for overcoming common drug development hurdles.
Summary Comparison Table
| Feature | Non-Fluorinated Pyridine | Fluorinated Pyridine | Rationale for Choice |
| Basicity (pKa) | Higher (more basic) | Lower (less basic)[2] | Choose fluorinated to reduce basicity, avoiding off-target effects or improving PK. |
| Lipophilicity (LogP) | Generally Lower | Generally Higher (position-dependent)[2][4] | Choose fluorinated to enhance membrane permeability. |
| Metabolic Stability | More susceptible to oxidation | More resistant to oxidation[2][7] | Choose fluorinated to block metabolic hotspots and increase half-life. |
| SNAr Reactivity | Low | High (at C2/C4) | Choose 2- or 4-fluoropyridine for efficient introduction of nucleophiles. |
| SEAr Reactivity | Low (but higher than F-Py) | Very Low | Functionalize before fluorination or use cross-coupling strategies. |
| Synthetic Cost | Generally lower | Generally higher | Cost-benefit analysis based on the required property improvements. |
By understanding the fundamental principles outlined in this guide, researchers can leverage the unique properties of both fluorinated and non-fluorinated pyridine building blocks to design and synthesize next-generation therapeutics and functional materials with greater precision and success.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH). [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]
- Synthesis process of voriconazole.
-
Structures of celecoxib (A) and rofecoxib (B). ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
-
Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ACS Publications. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Process for preparing voriconazole.
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink. [Link]
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. ACS Publications. [Link]
-
Process For Synthesis Of Voriconazole. Quick Company. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
(PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Fluorine MAS NMR API revised. University of Ottawa. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. AKJournals. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
(PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
In-Silico Deep Dive: A Comparative Binding Analysis of (S)- and (R)-Fluoropyridinyl Ethanamine
In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety.[1][2][3][4][5] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[3][5] This guide provides a comprehensive in-silico framework for comparing the binding of the (S)- and (R)-enantiomers of a hypothetical fluoropyridinyl ethanamine compound to a putative protein target. By leveraging computational tools, researchers can gain profound insights into the molecular basis of stereoselectivity, thereby guiding lead optimization and candidate selection.
This guide is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in drug design. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific principles.
The Critical Role of Chirality in Drug-Target Interactions
Chiral drugs can interact with the chiral environment of the human body, such as proteins and enzymes, in a stereospecific manner.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3] The tragic story of thalidomide serves as a stark reminder of the importance of understanding the biological activity of individual enantiomers.[2][3] Therefore, a detailed investigation into the binding behavior of each enantiomer is paramount in the drug development pipeline.[4][5]
In this guide, we will use (S)- and (R)-fluoropyridinyl ethanamine as a case study to illustrate a robust in-silico workflow for comparing enantiomeric binding. While these specific compounds are hypothetical, the principles and methodologies described are broadly applicable to a wide range of chiral molecules. Based on the known biological activities of similar pyridine derivatives, we will postulate a hypothetical interaction with a relevant protein target, for instance, a kinase like the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[6]
A Multi-faceted In-Silico Approach to Compare Enantiomer Binding
Our comparative analysis will employ a synergistic combination of molecular docking and molecular dynamics (MD) simulations, followed by binding free energy calculations. This multi-step approach provides a more holistic and reliable prediction of ligand binding than any single method in isolation.[7][8]
Figure 2: A step-by-step workflow for performing molecular dynamics simulations.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Take the top-scoring docked pose for each enantiomer as the starting structure.
-
Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.
-
Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for adequate sampling of the conformational space.
-
Data Presentation: MD Simulation Analysis
The stability of the protein-ligand complex can be assessed by analyzing the MD trajectories.
| Metric | (S)-enantiomer Complex | (R)-enantiomer Complex |
| Average RMSD of Ligand (Å) | 1.2 ± 0.3 | 2.5 ± 0.8 |
| Average Number of H-bonds | 3 | 1 |
Note: The data presented here is hypothetical and for illustrative purposes only.
A lower and more stable Root Mean Square Deviation (RMSD) for the ligand suggests a more stable binding pose. The number and persistence of hydrogen bonds and other key interactions throughout the simulation provide further evidence for binding stability.
Part 3: Binding Free Energy Calculations - A More Accurate Estimation of Affinity
To obtain a more quantitative and accurate comparison of the binding affinities of the two enantiomers, we can employ methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). [9]These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. [9] Experimental Protocol: MM/PBSA Calculation
-
Trajectory Extraction:
-
Extract snapshots (frames) from the stable portion of the MD trajectory for the protein, ligand, and the complex.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components:
-
Molecular mechanics energy (internal, van der Waals, and electrostatic energies).
-
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
-
Non-polar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Data Presentation: Binding Free Energy Results
The calculated binding free energies provide a robust basis for comparing the two enantiomers.
| Enantiomer | Predicted ΔG_bind (kcal/mol) |
| (S)-fluoropyridinyl ethanamine | -45.8 ± 3.2 |
| (R)-fluoropyridinyl ethanamine | -28.1 ± 4.5 |
Note: The data presented here is hypothetical and for illustrative purposes only.
A more negative ΔG_bind indicates a stronger binding affinity. In this hypothetical case, the (S)-enantiomer demonstrates a significantly more favorable binding free energy, suggesting it is the more potent binder to the target protein.
Interpreting the Results and Drawing Conclusions
By integrating the findings from molecular docking, MD simulations, and binding free energy calculations, we can construct a comprehensive picture of the stereoselective binding of (S)- and (R)-fluoropyridinyl ethanamine. The in-silico data would suggest that the (S)-enantiomer is the eutomer, the more active enantiomer, due to its more stable binding pose, more extensive interactions with key residues in the binding pocket, and a more favorable binding free energy.
This detailed in-silico comparison provides a strong rationale for prioritizing the (S)-enantiomer for further experimental validation and development. The insights gained from this computational workflow can significantly accelerate the drug discovery process by focusing resources on the more promising candidate.
References
-
A New In Silico Comparison of the Relative Affinity of Enantiomeric Chloroquine (CQ) and Hydroxychloroquine (HCQ) for ACE2. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (n.d.). Hilaris Publisher. Retrieved January 23, 2026, from [Link]
-
Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 43(22), 4313–4318. [Link]
-
Stereochemistry in Drug Action. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Free Energy Calculations for Protein-Ligand Binding Prediction. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]
-
Calculation of absolute protein–ligand binding free energy from computer simulations. (n.d.). PNAS. Retrieved January 23, 2026, from [Link]
-
Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? (2016). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Importance of Stereochemistry in Drug Design.pptx. (n.d.). Slideshare. Retrieved January 23, 2026, from [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
What is the application of stereochemistry in drug design? (2025). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
A New in Silico Antibody Similarity Measure Both Identifies Large Sets of Epitope Binders with Distinct CDRs and Accurately Predicts Off-Target Reactivity. (2022). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Methods and Applications of In Silico Aptamer Design and Modeling. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. (2012). Bioinfo Publications. Retrieved January 23, 2026, from [Link]
-
in silico assays & screening for drug binding. (2023). YouTube. Retrieved January 23, 2026, from [Link]
-
Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. Retrieved January 23, 2026, from [Link]
-
Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of Pyridine-Based Imine Compounds and Molecular Docking Studies Against Dopamine D2 Receptors. (2026). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Calculating Binding Free Energy in Protein–Ligand Interaction. (2025). Request PDF. Retrieved January 23, 2026, from [Link]
-
Lecture 3: Stereochemistry and drugs. (2019). Retrieved January 23, 2026, from [Link]
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Stereochemistry in Drug Design.pptx [slideshare.net]
- 3. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 5. courses.washington.edu [courses.washington.edu]
- 6. journaljpri.com [journaljpri.com]
- 7. mdpi.com [mdpi.com]
- 8. Methods and Applications of In Silico Aptamer Design and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioinfopublication.org [bioinfopublication.org]
A Senior Application Scientist's Guide to Comparative Docking of Chiral Pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for conducting a comparative molecular docking analysis of chiral pyridine derivatives. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind key experimental choices, establishes a self-validating protocol by correlating computational data with experimental results, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Convergence of Chirality and Computation in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting critical protein classes like kinases.[1][2] The introduction of a chiral center to these derivatives adds a crucial layer of complexity and opportunity. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological, toxicological, and metabolic profiles due to the stereoselective nature of their biological targets.[3][4][5] This stereoselectivity underscores the necessity of evaluating chiral drugs as single enantiomers, a guideline emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][5]
Molecular docking, a computational method that predicts the preferred orientation and binding affinity of one molecule to another, has become an indispensable tool in this context.[6][7] It allows for the in silico evaluation of how subtle three-dimensional differences between enantiomers can dictate their interaction with a protein's active site.[8] This guide will demonstrate a robust workflow for a comparative docking analysis, using a relevant kinase target to illustrate how stereochemistry can profoundly influence binding affinity and interaction patterns.
Part 1: Strategic Foundations for a Robust Docking Study
A successful docking experiment is predicated on informed decisions made before any simulation is run. The choices of target, software, and validation strategy are paramount.
Causality of Target Selection: Why Cyclin-Dependent Kinase 2 (CDK2)?
Protein kinases are a major class of drug targets, and many inhibitors feature a pyridine core that interacts with the "hinge region" of the kinase ATP-binding site.[1] Cyclin-Dependent Kinase 2 (CDK2) is a well-studied kinase implicated in cell cycle regulation, making it a frequent target in oncology research. Crucially, a vast repository of structural data for CDK2 exists in the Protein Data Bank (PDB), including co-crystal structures with pyridine-based inhibitors.[2]
For this guide, we will utilize the PDB entry 1PYE , which contains the crystal structure of human CDK2 in complex with an aminoimidazo[1,2-a]pyridine inhibitor.[2] Using a structure that is already bound to a similar ligand provides a high-quality, relevant binding site, increasing the confidence in our docking protocol's ability to predict realistic binding modes.
The Docking Engine: Selecting AutoDock Vina
Numerous docking programs are available, each with unique search algorithms and scoring functions.[9] We have selected AutoDock Vina for this guide due to its widespread use, computational efficiency, and strong performance in comparative studies.[10][11] Its scoring function approximates the binding free energy (ΔG) in kcal/mol, where more negative values suggest stronger binding affinity.[12] This allows for a quantitative comparison between different chiral ligands.
The Principle of Self-Validation: Correlating Docking Scores with Experimental Data
A fundamental tenet of trustworthy computational science is that predictions must be validated against experimental reality.[13] A docking protocol is considered "self-validating" if it can successfully reproduce known experimental outcomes.[14] This involves docking a series of compounds with known biological activity (e.g., IC50 values) against the target and checking for a correlation between the computational docking scores and the experimental affinities.[15][16] While a perfect one-to-one correlation is not always achievable, a discernible trend validates that the chosen docking parameters can meaningfully distinguish between binders of varying potency.[13][16] This step is critical for establishing confidence in the predictions for novel or uncharacterized molecules.[17][18]
Part 2: A Validated Experimental Protocol for Comparative Docking
This section provides a detailed, step-by-step methodology for preparing the target and ligands, executing the docking simulation, and analyzing the results.
Essential Software and Resources
-
Protein Structure: RCSB Protein Data Bank (PDB) ([Link])
-
Ligand Structures: PubChem ([Link])
-
Docking Preparation & Execution:
-
Visualization & Analysis:
-
PyMOL ([Link]) or UCSF ChimeraX
-
Visualization of the Core Workflow
The entire docking process can be visualized as a systematic workflow, from initial data retrieval to final analysis.
Caption: High-level workflow for comparative docking analysis.
Step-by-Step Methodology
Step 1: Protein Preparation (The Receptor)
The goal of this step is to clean the raw PDB file, leaving only the components necessary for docking and adding parameters required by the software.
-
Download Structure: Obtain the PDB file for 1PYE from the RCSB PDB website.
-
Clean the PDB: Open the file in AutoDock Tools (ADT).
-
Add Hydrogens:
-
Compute Charges:
-
Rationale: The docking scoring function requires partial charges on each atom to calculate electrostatic interactions. Kollman charges are a standard method for proteins.
-
Action: Compute Kollman charges (Edit > Charges > Compute Gasteiger).
-
-
Save as PDBQT:
-
Rationale: The PDBQT format is an extension of the PDB format that includes atomic charge (Q) and atom type (T) information required by AutoDock Vina.[23]
-
Action: Save the prepared protein as a .pdbqt file (Grid > Macromolecule > Choose).
-
Step 2: Ligand Preparation (The Chiral Pyridines)
This process converts 2D or 3D ligand structures into the required PDBQT format. For this example, we will consider a hypothetical pair of (R)- and (S)-enantiomers of a pyridine derivative.
-
Obtain Structures: Draw the (R)- and (S)-enantiomers using a chemical drawing program or download them from a database like PubChem. Save them in a standard format like .mol or .sdf.
-
Load into ADT: Open the ligand file in ADT (Ligand > Input > Open).
-
Define Torsions and Save as PDBQT:
-
Rationale: ADT automatically detects rotatable bonds, defining the ligand's conformational flexibility during the docking simulation.
-
Action: Accept the default torsion tree (Ligand > Torsion Tree > Detect Root) and save the prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT). Repeat for both enantiomers.
-
Step 3: Defining the Search Space (The Grid Box)
The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.
-
Center the Grid: In ADT, with the protein loaded, open the Grid Box tool (Grid > Grid Box).
-
Position and Size:
-
Rationale: The box should be centered on the active site and be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[14] A common practice is to center the box on the position of the co-crystallized ligand.
-
Action: Adjust the center coordinates and dimensions of the box to fully cover the binding site where the original 1PYE ligand was located. Note down the center coordinates and dimensions (in Angstroms).
-
Step 4: Running the Docking Simulation
This is executed via the command line.
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to define the search space.[23]
-
Execute Vina: Open a terminal or command prompt, navigate to your working folder, and run the simulation.
-
Command: vina --config conf.txt
-
-
Repeat for (S)-enantiomer: Modify the ligand and out/log file names in conf.txt and run the simulation again for the (S)-enantiomer.
Part 3: Comparative Analysis and Interpretation
The output from AutoDock Vina provides the quantitative data (binding affinities) and the conformational data (binding poses) needed for a rigorous comparison.[24]
Quantitative Data Summary
The primary quantitative output is the binding affinity, found in the log file.[19] A lower (more negative) binding energy indicates a more favorable predicted interaction.[12]
| Ligand | Enantiomer | Best Binding Affinity (kcal/mol) |
| Pyridine Derivative 1 | (R) | -8.5 |
| Pyridine Derivative 1 | (S) | -7.2 |
| Reference Ligand | (Known Inhibitor) | -9.1 |
Table 1: Hypothetical docking results comparing the predicted binding affinities of the (R)- and (S)-enantiomers against CDK2. The more negative value for the (R)-enantiomer suggests a stereopreference for this configuration in the binding pocket.
Qualitative Binding Mode Analysis
Quantitative scores alone are insufficient. A visual inspection of the binding poses in a program like PyMOL is essential to understand the underlying interactions that drive the predicted affinities.[25]
-
Load Structures: Open PyMOL and load the prepared protein PDBQT file (protein.pdbqt) and the output files for both enantiomers (output_R.pdbqt and output_S.pdbqt).
-
Visualize Interactions: Focus on the active site. Identify and compare key interactions for each enantiomer:
-
Hydrogen Bonds: Are there hydrogen bonds to key hinge region residues (e.g., Leu83 in CDK2)?
-
Hydrophobic Interactions: How well does each enantiomer fit into hydrophobic pockets?
-
Steric Clashes: Does one enantiomer exhibit unfavorable steric clashes with the protein that the other avoids?
-
Caption: Logical flow for comparing chiral ligand binding interactions.
This visual analysis provides the causal link between the 3D structure and the binding score. In our hypothetical example, the (R)-enantiomer achieves a better score because its chiral substituent is perfectly accommodated in a hydrophobic pocket, whereas the (S)-enantiomer's substituent introduces a slight steric clash, weakening the overall interaction.
Conclusion and Authoritative Grounding
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative docking analysis of chiral pyridine derivatives. By grounding our protocol in the principles of rational target selection, validated software choice, and correlation with experimental data, we establish a trustworthy methodology. The step-by-step protocol provides an actionable template for researchers, while the emphasis on visual and comparative analysis ensures that the results are interpreted with scientific depth.
Molecular docking is a powerful hypothesis-generation tool. While it provides profound insights into structure-activity relationships, its predictions are not a substitute for empirical testing.[13] The results from such in silico studies should always be used to guide and prioritize subsequent experimental validation, such as in vitro binding assays and cell-based studies, to confirm the computational findings.[17]
References
-
Jamzad, M., et al. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. Available from: [Link]
-
Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]
-
RCSB PDB. (2018). 5UZK: Crystal Structure of PKA bound to an pyrrolo pyridine inhibitor. Available from: [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available from: [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Available from: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Available from: [Link]
-
Dr. Muhammad Bilal. (2021). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Plots of predicted scores against the logarithm of experimental IC50. Available from: [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Available from: [Link]
-
Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available from: [Link]
-
ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]
-
CMJ Publishers. (2025). DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. Available from: [Link]
-
ResearchGate. (2024). The significance of chirality in contemporary drug discovery-a mini review. Available from: [Link]
-
RCSB PDB. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. Available from: [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]
-
MDPI. (n.d.). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Binding Affinity via Docking: Fact and Fiction. PubMed Central. Available from: [Link]
-
National Institutes of Health. (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central. Available from: [Link]
-
Unknown. (n.d.). Molecular Docking Tutorial. Available from: [Link]
-
Farhan Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. Available from: [Link]
-
National Institutes of Health. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Available from: [Link]
-
MDPI. (n.d.). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Available from: [Link]
-
Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Available from: [Link]
-
ResearchGate. (2017). How to validate the Docking study result carried out on approved drug? Available from: [Link]
-
TrendBioTech by Arman Firoz. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Structures of the reported p38 kinase inhibitors and target compounds 9a–j and 14a–f. Available from: [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. Available from: [Link]
-
ACS Publications. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Request PDF. Available from: [Link]
-
Bioinformatics online portal. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available from: [Link]
-
Unknown. (n.d.). Protein-Ligand Docking. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES. Available from: [Link]
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. cmjpublishers.com [cmjpublishers.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. ashdin.com [ashdin.com]
- 23. eagonlab.github.io [eagonlab.github.io]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
